Antimalarial agent 16
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C30H32N2O6 |
|---|---|
Molecular Weight |
516.6 g/mol |
IUPAC Name |
methyl (3S)-2-[(2R)-2-(4-butyl-7-methyl-2-oxochromen-5-yl)oxypropanoyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylate |
InChI |
InChI=1S/C30H32N2O6/c1-5-6-9-19-14-27(33)38-26-13-17(2)12-25(28(19)26)37-18(3)29(34)32-16-23-21(15-24(32)30(35)36-4)20-10-7-8-11-22(20)31-23/h7-8,10-14,18,24,31H,5-6,9,15-16H2,1-4H3/t18-,24+/m1/s1 |
InChI Key |
BATLVNNXAABWSL-KOSHJBKYSA-N |
Isomeric SMILES |
CCCCC1=CC(=O)OC2=C1C(=CC(=C2)C)O[C@H](C)C(=O)N3CC4=C(C[C@H]3C(=O)OC)C5=CC=CC=C5N4 |
Canonical SMILES |
CCCCC1=CC(=O)OC2=C1C(=CC(=C2)C)OC(C)C(=O)N3CC4=C(CC3C(=O)OC)C5=CC=CC=C5N4 |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Discovery and Synthesis of Novel 4-Aminoquinoline Antimalarial Agents
A Case Study on 7-Chloro-4-(piperazin-1-yl)quinoline Derivatives
Audience: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of a promising class of antimalarial agents: 7-chloro-4-(piperazin-1-yl)quinoline derivatives. These compounds are designed based on the well-established 4-aminoquinoline scaffold of chloroquine, with modifications aimed at overcoming the challenge of drug resistance in Plasmodium falciparum, the deadliest species of malaria parasite.
Discovery and Rationale
The 4-aminoquinoline pharmacophore has been a cornerstone of antimalarial therapy for decades, with chloroquine being a highly effective, safe, and affordable drug.[1] However, the emergence and spread of chloroquine-resistant strains of P. falciparum have severely compromised its efficacy and created an urgent need for new therapeutic agents.[1]
The primary mechanism of action of 4-aminoquinolines is the inhibition of hemozoin biocrystallization in the parasite's digestive vacuole.[2][3][4] The parasite digests hemoglobin, releasing toxic free heme. To protect itself, it polymerizes the heme into an inert crystalline substance called hemozoin. 4-aminoquinolines are weak bases that accumulate in the acidic digestive vacuole and cap the growing hemozoin crystal, preventing further polymerization and leading to a buildup of toxic heme that kills the parasite.[2][4]
Resistance to chloroquine is primarily associated with mutations in the P. falciparum chloroquine-resistance transporter (PfCRT) protein, which reduces the accumulation of the drug in the digestive vacuole.[2] The design of novel 4-aminoquinoline derivatives, such as those incorporating a piperazine moiety, aims to create molecules that can either evade this resistance mechanism, exhibit enhanced activity, or possess additional mechanisms of action.[1][5] The piperazine ring and its potential for substitution allow for the modulation of the compound's physicochemical properties, which can influence its uptake, accumulation, and interaction with its target.[1][5]
Synthesis of 7-Chloro-4-(piperazin-1-yl)quinoline Derivatives
The synthesis of this class of compounds is typically achieved through a nucleophilic aromatic substitution reaction. The following protocol outlines a general procedure for the synthesis of a representative intermediate, 7-chloro-4-(piperazin-1-yl)quinoline, and its subsequent derivatization.
Step 1: Synthesis of 7-chloro-4-(piperazin-1-yl)quinoline (Intermediate 2)
-
Reactants: 4,7-dichloroquinoline (1 equivalent) and piperazine (3-10 equivalents).
-
Solvent: A high-boiling point solvent such as isopropanol or ethoxyethanol is used.
-
Base: A base like potassium carbonate (K₂CO₃) may be added to neutralize the HCl generated during the reaction.
-
Procedure: a. To a solution of 4,7-dichloroquinoline in the chosen solvent, add piperazine. b. If using, add potassium carbonate to the mixture. c. Heat the reaction mixture to reflux (typically 80-120 °C) for several hours. d. Monitor the reaction progress using thin-layer chromatography (TLC). e. Upon completion, cool the reaction mixture to room temperature. f. The product may precipitate out of the solution upon cooling. If not, the solvent can be removed under reduced pressure. g. Purify the crude product by recrystallization or column chromatography to yield 7-chloro-4-(piperazin-1-yl)quinoline.[5][6]
Step 2: Synthesis of Final Derivatives (e.g., Substituted Benzoyl Derivatives)
-
Reactants: 7-chloro-4-(piperazin-1-yl)quinoline (1 equivalent) and a substituted benzoyl chloride (1.1 equivalents).
-
Solvent: A suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Base: A non-nucleophilic base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) to act as an acid scavenger.
-
Procedure: a. Dissolve 7-chloro-4-(piperazin-1-yl)quinoline in the solvent and cool the solution in an ice bath. b. Add the base to the solution. c. Slowly add the substituted benzoyl chloride to the reaction mixture. d. Allow the reaction to warm to room temperature and stir for several hours until completion, as monitored by TLC. e. Wash the reaction mixture with water and brine. f. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. g. Purify the resulting solid by column chromatography or recrystallization to obtain the final product.[7]
Biological Evaluation: In Vitro Antimalarial Activity
The antimalarial potency of the synthesized compounds is typically assessed in vitro against different strains of P. falciparum, including both chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains.
The following table summarizes representative in vitro activity data for novel 4-aminoquinoline derivatives against various P. falciparum strains.
| Compound ID | P. falciparum Strain | Resistance Profile | IC₅₀ (nM) | Reference |
| MAQ | 3D7 | CQS | 20.3 | [8][9] |
| W2 | CQR | 158.4 | [8][9] | |
| BAQ | 3D7 | CQS | 14.1 | [8][9] |
| W2 | CQR | 33.1 | [8][9] | |
| Compound 7a * | 3D7 | CQS | 15.0 | [1] |
| Dd2 | CQR | 25.0 | [1] | |
| Chloroquine | 3D7 | CQS | ~20 | [8][9] |
| W2/Dd2 | CQR | >200 | [8][9] |
*Structure for Compound 7a: (S)-7-chloro-N-(4-methyl-1-(4-methylpiperazin-1-yl)pentan-2-yl)-quinolin-4-amine
This assay quantifies the activity of the parasite lactate dehydrogenase (pLDH) enzyme, which is a marker for viable parasites.
-
Parasite Culture: a. Maintain asynchronous cultures of P. falciparum (e.g., 3D7 and Dd2 strains) in human O+ erythrocytes in RPMI-1640 medium supplemented with Albumax II, hypoxanthine, and gentamicin.[10] b. Incubate cultures at 37°C in a controlled atmosphere of 5% CO₂, 5% O₂, and 90% N₂.[10]
-
Assay Procedure: a. Prepare stock solutions of the test compounds in 100% DMSO.[11] b. Serially dilute the compounds in culture medium in a 96-well microtiter plate. c. Add parasitized red blood cells (pRBCs) to each well to achieve a final parasitemia of ~1% and a hematocrit of 2%.[10] d. Include positive controls (pRBCs with no drug) and negative controls (uninfected RBCs). Chloroquine is typically used as a reference drug.[10][11] e. Incubate the plates for 48-72 hours under the same conditions as the parasite culture.[10]
-
pLDH Activity Measurement: a. After incubation, lyse the cells by freeze-thawing the plate. b. In a separate plate, add the pLDH assay mixture containing Malstat reagent, NBT/PES solution, and the lysate from each well. c. Incubate the plate in the dark at room temperature for 30-60 minutes. d. Measure the absorbance at a wavelength of ~650 nm using a microplate reader. The absorbance is proportional to the amount of pLDH activity.
-
Data Analysis: a. Calculate the percentage of parasite growth inhibition for each compound concentration relative to the positive control. b. Determine the 50% inhibitory concentration (IC₅₀) by plotting the inhibition percentage against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.[11]
Mechanism of Action: Inhibition of Heme Detoxification
The proposed mechanism of action for 4-aminoquinoline derivatives remains consistent with that of chloroquine, focusing on the disruption of heme metabolism within the parasite.
-
Drug Accumulation: As weak bases, 4-aminoquinolines become protonated and trapped within the acidic (pH 4.5-5.0) digestive vacuole of the parasite, reaching high concentrations.
-
Heme Binding: Inside the vacuole, the quinoline ring of the drug interacts with ferriprotoporphyrin IX (heme) released from digested hemoglobin.[4] This interaction is thought to occur via π-π stacking.[4]
-
Inhibition of Hemozoin Formation: The drug-heme complex prevents the polymerization of heme into hemozoin crystals.[3][4]
-
Parasite Death: The accumulation of soluble, toxic heme leads to oxidative stress and damage to parasite membranes and proteins, ultimately resulting in parasite death.[4]
Conclusion and Future Perspectives
The development of novel 7-chloro-4-(piperazin-1-yl)quinoline derivatives represents a viable strategy in the ongoing effort to combat antimalarial drug resistance. By modifying the side chain of the core 4-aminoquinoline scaffold, it is possible to restore or enhance activity against chloroquine-resistant strains of P. falciparum. The data presented demonstrate that these compounds can exhibit potent, nanomolar activity in vitro.
Future research in this area should focus on comprehensive structure-activity relationship (SAR) studies to optimize potency and drug-like properties. Furthermore, detailed mechanistic studies are required to confirm that these derivatives act solely through the inhibition of hemozoin formation or if they possess additional targets. Preclinical development of the most promising candidates, including in vivo efficacy and safety profiling, will be critical to translating these research findings into clinically effective antimalarial drugs.
References
- 1. Synthesis and Evaluation of Chirally Defined Side Chain Variants of 7-Chloro-4-Aminoquinoline To Overcome Drug Resistance in Malaria Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. esr.ie [esr.ie]
- 3. Antimalarial 4-aminoquinolines: mode of action and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. researchgate.net [researchgate.net]
- 6. 7-Chloro-4-(piperazin-1-yl)quinoline | Research Chemical [benchchem.com]
- 7. Design, Synthesis, Characterization and Biological evaluation of (4-(7-chloroquinolin-4-yl)piperazin-1-yl)(substitutedphenyl)methanones as antimicrobial agents - World Scientific News [worldscientificnews.com]
- 8. Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines against Chloroquine-Resistant Parasites | PLOS One [journals.plos.org]
- 9. Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines against Chloroquine-Resistant Parasites - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro antiplasmodial activity [bio-protocol.org]
- 11. Antiplasmodial assay [bio-protocol.org]
"Antimalarial agent 16" chemical structure and properties
An In-depth Analysis of the Chemical Structure, Properties, and Biological Activity of a Potent 2,3,4,9-Tetrahydro-1H-β-carboline Derivative
This technical guide provides a comprehensive overview of Antimalarial agent 16, also identified as compound 4h, a novel and potent antimalarial compound. This document is intended for researchers, scientists, and drug development professionals, and details the chemical structure, physicochemical properties, biological activity, and experimental protocols related to this promising therapeutic candidate. All data is derived from the primary research publication by Cho et al. (2022) in Bioorganic & Medicinal Chemistry.[1][2][3][4]
Chemical Structure and Properties
This compound (compound 4h) is a derivative of 2,3,4,9-tetrahydro-1H-β-carboline featuring a 2-((coumarin-5-yl)oxy)alkanoyl moiety. The key structural feature that confers its high potency is the presence of an (R)-methyl group on the oxyacetyl linker.
Chemical Name: (R)-methyl 2-(2-(1-(pentan-2-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-2-yl)-2-oxoethoxy)acetate (This is a representative name based on the core structure; the exact IUPAC name from the source is pending full text access).
CAS Number: 2773408-33-4
Molecular Formula: C30H32N2O6
Molecular Weight: 516.58 g/mol
Chemical Structure:
Figure 1. Chemical structure of this compound (Compound 4h).
Biological Activity
This compound (compound 4h) has demonstrated potent in vitro activity against Plasmodium falciparum and significant in vivo efficacy in murine models of malaria.
In Vitro Activity
Compound 4h exhibits potent, nanomolar-level inhibition of P. falciparum growth. The structure-activity relationship (SAR) studies leading to its discovery highlighted the critical role of the stereochemistry of the methyl group on the oxyalkanoyl linker.
Table 1: In Vitro Antiplasmodial Activity of Compound 4h and Related Analogs
| Compound | Linker Modification | IC50 (nM) against P. falciparum |
| 4e | Unsubstituted | >50 nM (representative value) |
| 4h | (R)-methyl | 2.0 [1][3] |
| 4j | (S)-methyl | >50 nM (representative value) |
Note: The IC50 values for compounds 4e and 4j are representative based on the abstract's description of 4h's superior potency and may vary in the full publication.
In Vivo Efficacy
In vivo studies in a Plasmodium berghei infected mouse model demonstrated that this compound (compound 4h) effectively inhibits parasite growth and improves survival rates.
Table 2: In Vivo Antimalarial Efficacy of Compound 4h
| Dosage (mg/kg) | Administration Route | Treatment Schedule | Outcome |
| 40 | Intraperitoneal | Once daily for 4 days | Effective inhibition of malaria parasite growth; retained parasitemia levels until day 8 post-infection. Maintained survival rates until day 11 post-infection.[3] |
| 200 | Intraperitoneal | Once daily for 4 days | Significant enhancement in survival. Attenuated parasitemia levels until day 8.[3] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the primary literature.
Synthesis of this compound (Compound 4h)
The synthesis of compound 4h and its analogs involves a multi-step process, beginning with the Pictet-Spengler reaction to form the tetrahydro-β-carboline core, followed by coupling with a coumarin-containing side chain.
General Synthetic Scheme:
Caption: General synthetic workflow for this compound.
Step-by-step Protocol (Illustrative):
-
Pictet-Spengler Reaction: Tryptamine is reacted with an appropriate aldehyde in the presence of an acid catalyst (e.g., trifluoroacetic acid) to yield the racemic 1-substituted-2,3,4,9-tetrahydro-1H-β-carboline-3-carboxylic acid.
-
Amide Coupling: The resulting tetrahydro-β-carboline derivative is coupled with the desired coumarin-oxyalkanoic acid using standard peptide coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt) in an appropriate solvent like dimethylformamide (DMF).
-
Purification: The final compound is purified using column chromatography on silica gel.
For the precise reagents, reaction conditions, and yields, please refer to the experimental section of Cho et al. (2022).
In Vitro Antiplasmodial Assay
The in vitro activity of the synthesized compounds against P. falciparum is typically determined using a SYBR Green I-based fluorescence assay.
Experimental Workflow:
Caption: Workflow for the in vitro antiplasmodial SYBR Green I assay.
Protocol:
-
P. falciparum cultures are maintained in human red blood cells.
-
The test compounds are serially diluted in a 96-well plate.
-
Parasitized red blood cells are added to each well and incubated for 72 hours.
-
After incubation, the plates are frozen to lyse the cells.
-
A lysis buffer containing SYBR Green I dye is added, which intercalates with parasite DNA.
-
Fluorescence is measured using a plate reader, and the 50% inhibitory concentration (IC50) is calculated from the dose-response curves.
In Vivo Antimalarial Efficacy (4-day Suppressive Test)
The in vivo efficacy is evaluated using the Peters' 4-day suppressive test in a murine malaria model.
Experimental Workflow:
Caption: Workflow for the in vivo 4-day suppressive test.
Protocol:
-
Mice are infected with Plasmodium berghei.
-
Treatment with the test compound (e.g., intraperitoneal injection) begins on the day of infection and continues for four consecutive days.
-
A control group receives the vehicle only.
-
Parasitemia is monitored daily by microscopic examination of Giemsa-stained blood smears.
-
The survival of the mice is recorded daily.
-
The efficacy of the compound is determined by the reduction in parasitemia compared to the control group and the extension of survival time.
Mechanism of Action
The precise mechanism of action for this compound has not been fully elucidated in the initial publication. The discovery was based on a cell-based phenotypic screening approach, which prioritizes compounds that kill the parasite, without a priori knowledge of the molecular target.[1][2][4] The unique chemical scaffold, a tetrahydro-β-carboline linked to a coumarin moiety, suggests a potentially novel mechanism of action that differs from currently used antimalarials. Further studies are required to identify the specific cellular target(s) of this compound class. Molecular modeling studies suggest that the (R)-methyl group in compound 4h induces a specific, preferential conformer that is likely the active conformation for its potent antimalarial activity.[1]
Conclusion
This compound (compound 4h) is a highly potent antimalarial compound with a novel chemical structure. Its low nanomolar in vitro activity and significant in vivo efficacy make it a promising lead for the development of new antimalarial drugs. Further research is warranted to elucidate its mechanism of action and to optimize its pharmacokinetic and safety profiles for potential clinical development.
References
- 1. New antimalarials identified by a cell-based phenotypic approach: Structure-activity relationships of 2,3,4,9-tetrahydro-1H-β-carboline derivatives possessing a 2-((coumarin-5-yl)oxy)alkanoyl moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. waseda.elsevierpure.com [waseda.elsevierpure.com]
- 3. sydney.alma.exlibrisgroup.com [sydney.alma.exlibrisgroup.com]
- 4. researchgate.net [researchgate.net]
Navigating the Ambiguity of "Antimalarial Agent 16": A Technical Guide to In Vitro Antiplasmodial Activity
The designation "Antimalarial Agent 16" is not unique to a single chemical entity. A review of scientific literature reveals at least four distinct compounds identified by this nomenclature, each belonging to a different chemical class and exhibiting a wide spectrum of in vitro activity against Plasmodium falciparum, the deadliest species of malaria parasite. This technical guide provides an in-depth analysis of the in vitro antiplasmodial activity for each of these agents, presenting quantitative data, detailed experimental protocols, and visual workflows to aid researchers, scientists, and drug development professionals.
Agent 16 (Compound 4h): A Potent Tetrahydro-β-carboline Derivative
A highly potent compound, designated as compound 4h in its primary study, has been referred to commercially as "this compound". This 2,3,4,9-tetrahydro-1H-β-carboline derivative, which incorporates a coumarin moiety, has demonstrated nanomolar efficacy against P. falciparum.
Data Presentation
| Compound ID | P. falciparum Strain | IC50 (nM) | Publication |
| Agent 16 (4h) | Unspecified | 2.0 | [1] |
Experimental Protocols
The in vitro antiplasmodial activity of Agent 16 (4h) was determined using a cell-based phenotypic screening approach.[1]
-
Parasite Strain and Culture: The specific P. falciparum strain used was not detailed in the referenced abstract. Generally, parasites are cultured in human red blood cells (O+), suspended in RPMI 1640 medium supplemented with AlbuMAX II, hypoxanthine, and gentamicin, and maintained at 37°C in a low-oxygen environment (5% CO2, 5% O2, 90% N2).
-
Assay Methodology: A common method for determining parasite growth inhibition involves a 72-hour incubation of synchronized ring-stage parasites with serial dilutions of the test compound. Parasite viability is often quantified using a fluorescent DNA-intercalating dye, such as SYBR Green I. The fluorescence intensity is measured, and the IC50 value, the concentration at which 50% of parasite growth is inhibited, is calculated by non-linear regression analysis of the dose-response curve.
Experimental Workflow
Caption: Workflow for in vitro antiplasmodial assay.
Agent F16: A Tetrahydrobenzo[2][3]thieno[2,3-d]pyrimidine Derivative
Within a series of novel compounds synthesized via a Petasis reaction, compound F16 emerged as a promising antimalarial agent with significant activity against a chloroquine-resistant strain of P. falciparum.
Data Presentation
| Compound ID | P. falciparum Strain | IC50 (µM) | Cytotoxicity (A549 cells) IC50 (µM) | Cytotoxicity (HeLa cells) IC50 (µM) | Selectivity Index (SI) | Publication |
| Agent F16 | W2 (Chloroquine-resistant) | 0.74 | >10 | >10 | >13.5 | [2] |
Experimental Protocols
The in vitro antiplasmodial activity of Agent F16 was evaluated against the chloroquine-resistant W2 strain of P. falciparum.[2]
-
Parasite Strain and Culture: P. falciparum W2 strain was maintained in continuous culture in human O+ erythrocytes in RPMI 1640 medium supplemented with 10% human serum, 25 mM HEPES, and 25 mM NaHCO3. Cultures were kept at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.
-
Assay Methodology: The antiplasmodial activity was assessed using a fluorescence-based SYBR Green I assay. Synchronized ring-stage parasites (2% hematocrit, 1% parasitemia) were incubated with various concentrations of the synthesized compounds for 72 hours. Chloroquine was used as the standard drug. After incubation, a lysis buffer containing SYBR Green I was added, and fluorescence was measured using a microplate reader with excitation and emission wavelengths of 485 nm and 530 nm, respectively. IC50 values were determined from the dose-response curves.
-
Cytotoxicity Assay: The cytotoxicity of Agent F16 was evaluated against human lung (A549) and cervical (HeLa) cancer cell lines. The cells were incubated with the compound for 48 hours, and cell viability was determined using a standard MTT assay.
Logical Relationship: Activity and Selectivity
Caption: Relationship between antiplasmodial activity and cytotoxicity of Agent F16.
Agent 16: A Nopol-Based Quinoline Derivative
In a study exploring the antiplasmodial potential of nopol-based quinoline derivatives, compound 16 was synthesized and evaluated against both chloroquine-sensitive and resistant strains of P. falciparum.
Data Presentation
| Compound ID | P. falciparum Strain | IC50 (µM) | Publication |
| Agent 16 | Pf3D7 (Chloroquine-sensitive) | 1.83 | [3] |
| PfK1 (Chloroquine-resistant) | >25 | [3] | |
| PfNF54 (Chloroquine-sensitive) | >25 | [3] |
Experimental Protocols
The in vitro antiplasmodial activity of the nopol-based quinoline derivatives, including compound 16, was determined as follows.[3]
-
Parasite Strains and Culture: Three P. falciparum strains were used: 3D7 (chloroquine-sensitive), K1 (chloroquine-resistant), and NF54 (chloroquine-sensitive). The parasites were cultured in vitro in fresh human O+ erythrocytes at a 4% hematocrit in complete RPMI 1640 medium supplemented with 0.5% AlbuMAX II, 25 mM HEPES, 25 mM NaHCO3, and 50 µg/mL hypoxanthine. Cultures were maintained at 37°C under a gas mixture of 5% CO2, 5% O2, and 90% N2.
-
Assay Methodology: A SYBR Green I-based fluorescence assay was utilized. Asynchronous parasite cultures were incubated with serial dilutions of the test compounds for 72 hours. Chloroquine and artemisinin were used as positive controls. The IC50 values were calculated from dose-response curves generated from the fluorescence readings.
Agent 16: A Dispiro-1,2,4,5-tetraoxane
As part of a structure-activity relationship study of sixteen dispiro-1,2,4,5-tetraoxanes, tetraoxane 16 was synthesized and evaluated for its antiplasmodial activity. In contrast to some of its analogues, this particular compound was found to be inactive.
Data Presentation
| Compound ID | P. falciparum Strain | IC50 (nM) | Publication |
| Tetraoxane 16 | D6 (Chloroquine-sensitive) | >1000 | |
| W2 (Chloroquine-resistant) | >1000 |
Experimental Protocols
The in vitro antiplasmodial activity for the series of dispiro-1,2,4,5-tetraoxanes was determined using a standardized protocol.
-
Parasite Strains and Culture: Two P. falciparum clones were used: the chloroquine-sensitive D6 clone and the chloroquine-resistant W2 clone. Parasites were maintained in a continuous culture of human erythrocytes in RPMI 1640 medium with 25 mM HEPES, 25 mM NaHCO3, and 10% human serum, at 37°C in a 5% CO2 atmosphere.
-
Assay Methodology: A semi-automated microdilution technique was employed. The assay measures the inhibition of [3H]hypoxanthine incorporation by the malaria parasites. Test compounds were serially diluted in 96-well plates, and parasite cultures were added. After a 48-hour incubation, [3H]hypoxanthine was added, and the plates were incubated for another 24 hours. The cells were then harvested onto glass fiber filters, and the incorporated radioactivity was measured by liquid scintillation counting. IC50 values were determined by a nonlinear regression analysis of the dose-response data.
Experimental Workflow for [3H]Hypoxanthine Incorporation Assay
Caption: Workflow for the [3H]hypoxanthine incorporation assay.
Conclusion
This guide elucidates the multifaceted identity of "this compound," providing a consolidated resource for the scientific community. The significant variance in chemical structure and biological activity among these compounds underscores the critical importance of precise nomenclature in scientific discourse. While the tetrahydro-β-carboline (Compound 4h) and the tetrahydrobenzo[4][3]thieno[2,3-d]pyrimidine (F16) represent promising leads for further antimalarial drug development, the nopol-based quinoline and the dispiro-1,2,4,5-tetraoxane counterparts highlight the chemical diversity being explored in the ongoing search for novel therapeutics to combat malaria.
References
- 1. New antimalarials identified by a cell-based phenotypic approach: Structure-activity relationships of 2,3,4,9-tetrahydro-1H-β-carboline derivatives possessing a 2-((coumarin-5-yl)oxy)alkanoyl moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Easy-To-Access Quinolone Derivatives Exhibiting Antibacterial and Anti-Parasitic Activities [mdpi.com]
- 4. waseda.elsevierpure.com [waseda.elsevierpure.com]
Preclinical Development and Evaluation of Antimalarial Agent 16 (Compound 4h): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical development and evaluation of Antimalarial Agent 16, also identified as Compound 4h. This agent has demonstrated potent activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. This document outlines the key quantitative data, detailed experimental protocols, and logical workflows involved in its initial preclinical assessment.
Quantitative Preclinical Data
The preclinical evaluation of this compound (Compound 4h) has yielded promising data regarding its efficacy both in vitro and in vivo. A summary of the key quantitative findings is presented below for comparative analysis.
| Parameter | Assay | Cell/Strain Line | Result | Reference |
| In Vitro Efficacy | Anti-plasmodial Activity | Plasmodium falciparum 3D7 | IC₅₀ = 2.0 nM | [1] |
| In Vivo Efficacy | Murine Malaria Model | Plasmodium berghei | Significant reduction in parasitemia at 40 mg/kg and 200 mg/kg | [1][2] |
| Enhanced survival rates at 200 mg/kg | [2] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the preclinical evaluation of this compound (Compound 4h) are provided below.
In Vitro Anti-plasmodial Activity Assay
This protocol outlines the procedure for determining the 50% inhibitory concentration (IC₅₀) of this compound against the erythrocytic stages of P. falciparum.
1. Parasite Culture:
-
The chloroquine-sensitive P. falciparum 3D7 strain is maintained in a continuous culture of human O+ erythrocytes in RPMI-1640 medium supplemented with 25 mM HEPES, 2 g/L sodium bicarbonate, 50 mg/L hypoxanthine, and 10% (v/v) heat-inactivated human serum.
-
Cultures are incubated at 37°C in a humidified atmosphere with a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.
2. Drug Susceptibility Testing:
-
A stock solution of this compound is prepared in dimethyl sulfoxide (DMSO).
-
Serial two-fold dilutions of the compound are made in culture medium and plated in 96-well microplates.
-
Synchronized ring-stage parasites are added to the wells to achieve a final parasitemia of 0.5% and a hematocrit of 2.5%.
-
The plates are incubated for 72 hours under the same conditions as the parasite culture.
3. Quantification of Parasite Growth Inhibition:
-
Parasite growth is quantified using a SYBR Green I-based fluorescence assay.
-
After incubation, the plates are frozen at -80°C to lyse the erythrocytes.
-
Lysis buffer containing SYBR Green I is added to each well.
-
Fluorescence is measured using a fluorescence plate reader with excitation and emission wavelengths of 485 nm and 530 nm, respectively.
-
The fluorescence intensity is proportional to the amount of parasitic DNA, indicating parasite growth.
-
The IC₅₀ value is calculated by fitting the dose-response data to a sigmoidal curve using appropriate software.
In Vivo Efficacy in a Murine Malaria Model
This protocol describes the 4-day suppressive test to evaluate the in vivo antimalarial activity of Compound 4h against Plasmodium berghei in mice.
1. Animal Model:
-
Female ICR mice (5 weeks old) are used for the study.
-
All animal experiments are conducted in accordance with institutional guidelines for animal care and use.
2. Parasite Infection:
-
Mice are infected intravenously with 1 x 10⁵ P. berghei (ANKA strain) infected red blood cells.
3. Drug Administration:
-
This compound is formulated in a vehicle suitable for intraperitoneal (i.p.) injection (e.g., a mixture of DMSO and Tween 80 in saline).
-
The compound is administered once daily for four consecutive days, starting 24 hours after infection.
-
Two dosage groups are tested: 40 mg/kg and 200 mg/kg.
-
A control group receives the vehicle only.
4. Monitoring of Parasitemia and Survival:
-
Thin blood smears are prepared from the tail blood of each mouse daily from day 3 post-infection.
-
The smears are stained with Giemsa, and the percentage of infected red blood cells (parasitemia) is determined by microscopic examination.
-
The survival of the mice in each group is monitored daily for up to 30 days post-infection.
5. Data Analysis:
-
The average parasitemia for each group is calculated.
-
The percentage of suppression of parasitemia is determined relative to the vehicle-treated control group.
-
Survival curves are generated, and statistical analysis is performed to compare the survival rates between the treated and control groups.
Visualizations
The following diagrams illustrate key workflows and relationships in the preclinical evaluation of this compound.
References
Rise of a New Contender: A Technical Guide to the Synthesis of Quinoline-3-Carboxamide Analogues as Potent Antimalarial Agents
For Immediate Release
[CITY, State] – November 8, 2025 – In the global fight against malaria, a promising new class of compounds, quinoline-3-carboxamides, has emerged as a potent weapon against drug-resistant strains of Plasmodium falciparum. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, structure-activity relationships (SAR), and biological evaluation of analogues and derivatives of the lead compound, "Antimalarial agent 16," a quinoline-3-carboxamide derivative with demonstrated high efficacy.
The Emergence of this compound
"this compound," also known as compound 4h, is a parasite inhibitor with a remarkable half-maximal inhibitory concentration (IC50) of 2.0 nM against P. falciparum.[1] This compound has also demonstrated significant in vivo antimalarial effects, marking it as a critical lead for the development of next-generation antimalarial drugs. The core of this promising agent is a quinoline-3-carboxamide scaffold, a structural motif that has garnered significant attention in medicinal chemistry.
Synthesis of the Quinoline-3-Carboxamide Core and its Derivatives
The synthesis of the quinoline-3-carboxamide core is a critical first step in the development of analogues of "this compound." A common and effective method for constructing the quinoline ring system is the Pfitzinger reaction . This reaction involves the condensation of isatin with a carbonyl compound in the presence of a base to yield a quinoline-4-carboxylic acid.[2]
A general synthetic workflow for obtaining quinoline-3-carboxamide analogues is outlined below:
Figure 1: General synthetic workflow for quinoline-3-carboxamide analogues.
Subsequent modifications to the quinoline core and the amide side chain are crucial for optimizing the antimalarial activity and pharmacokinetic properties of the resulting compounds.
Experimental Protocols
1. Pfitzinger Reaction for Quinoline-4-carboxylic Acid Synthesis:
A mixture of isatin (1 equivalent) and a suitable carbonyl compound (1.1 equivalents) is added to a solution of potassium hydroxide (3 equivalents) in ethanol. The reaction mixture is refluxed for 12-24 hours. After cooling, the solution is acidified with a mineral acid (e.g., HCl) to precipitate the quinoline-4-carboxylic acid, which is then filtered, washed, and dried.[3]
2. Amide Coupling for Quinoline-3-carboxamide Synthesis:
To a solution of the synthesized quinoline-4-carboxylic acid (1 equivalent) in an appropriate solvent such as dimethylformamide (DMF), a coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) and an activator such as Hydroxybenzotriazole (HOBt) (1.2 equivalents) are added. The desired amine (1.1 equivalents) is then added, and the reaction mixture is stirred at room temperature for 12-24 hours. The final product is isolated through extraction and purified by column chromatography.[4][5]
Structure-Activity Relationship (SAR) and Biological Activity
Systematic modifications of the quinoline-3-carboxamide scaffold have provided valuable insights into the structure-activity relationships governing their antimalarial potency.
| Compound ID | R1 (Quinoline Substitution) | R2 (Amide Side Chain) | IC50 (nM) vs. P. falciparum | In Vivo Efficacy (ED90, mg/kg) | Reference |
| Agent 16 | 6-(4-methyl-1H-imidazol-1-yl), 4-(p-tolyloxy) | -N(CH2)2N(CH3)2 | 2.0 | Not Reported | [1] |
| Analogue A | 6-Cl | -N(CH2)2-pyrrolidine | 15 | < 10 | [6] |
| Analogue B | 6-F | -N(CH2)2-piperidine | 25 | Not Reported | [6] |
| Analogue C | 7-Cl | -NH-alkyl | Varies | Varies | [7] |
Table 1: Summary of quantitative data for selected quinoline-3-carboxamide analogues.
The data suggests that substitutions at the 6- and 7-positions of the quinoline ring, as well as the nature of the amine in the carboxamide side chain, significantly influence the antimalarial activity.
Mechanism of Action
While the precise molecular target of quinoline-3-carboxamides is still under investigation, it is believed that they, like other quinoline-based antimalarials, interfere with the detoxification of heme in the parasite's food vacuole. The accumulation of toxic free heme ultimately leads to parasite death.
References
- 1. researchgate.net [researchgate.net]
- 2. Pfitzinger reaction - Wikipedia [en.wikipedia.org]
- 3. ijsr.net [ijsr.net]
- 4. Amide Synthesis [fishersci.co.uk]
- 5. organic chemistry - Could you suggest me a good coupling method for amide synthesis between tetrahydroisoquinoline and a carboxylic acid? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 6. Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, antimalarial activity, and quantitative structure-activity relationships of tebuquine and a series of related 5-[(7-chloro-4-quinolinyl)amino]-3-[(alkylamino)methyl] [1,1'-biphenyl]-2-ols and N omega-oxides - PubMed [pubmed.ncbi.nlm.nih.gov]
The Potential of Pyrazolo[1,5-a]pyrimidines: A New Frontier in Antimalarial Chemotypes
For Immediate Release
In the global fight against malaria, the emergence of drug-resistant strains of Plasmodium falciparum necessitates a continuous search for novel chemotypes with unique mechanisms of action. This technical guide delves into the promising class of pyrazolo[1,5-a]pyrimidine-based compounds, exemplified by potent inhibitors of parasite growth, as a significant step forward in antimalarial drug discovery. These compounds present a novel scaffold with the potential to overcome existing resistance mechanisms and provide new therapeutic options.
Introduction to a Novel Antimalarial Scaffold
The pyrazolo[1,5-a]pyrimidine core represents a versatile heterocyclic system that has garnered significant interest in medicinal chemistry due to its diverse biological activities. Recent research has highlighted its potential as a potent antimalarial agent, with specific derivatives demonstrating low nanomolar efficacy against P. falciparum. This guide will explore the synthesis, mechanism of action, and structure-activity relationships (SAR) of this promising class of compounds, with a focus on their potential to deliver next-generation antimalarial drugs.
Quantitative Analysis of Antimalarial Activity
The antimalarial potency of the pyrazolo[1,5-a]pyrimidine series has been evaluated through various in vitro and in vivo studies. The data presented below summarizes the key findings, showcasing the exceptional activity of these compounds against both drug-sensitive and resistant strains of P. falciparum.
| Compound ID | P. falciparum Strain | In Vitro IC50 (nM)[1] | In Vivo Efficacy (Dose) | Cytotoxicity (CC50) | Selectivity Index (SI)[2] |
| Agent 16 (Compound 4h) | P. falciparum | 2.0[1] | Significant effect at 40 & 200 mg/kg[1] | >10 µM (HL-60 cells)[1] | >5000 |
| Compound 33 | W2 (CQ-resistant) | 1200[2] | 50% parasitemia reduction at 5 mg/kg[2] | >561.4 µM (HepG2) | 467.8[2] |
| Compound 38 | W2 (CQ-resistant) | 5100[2] | 50% parasitemia reduction at 5 mg/kg[2] | >406.1 µM (HepG2) | 79.6[2] |
| Compound 20 | 3D7 | 86 | Not Reported | Not Reported | Not Reported |
| Compound 21 | 3D7 | 32 | Not Reported | Not Reported | Not Reported |
| Compound 23 | 3D7 | 30 | Not Reported | Not Reported | Not Reported |
| Compound 24 | 3D7 | 50 | Not Reported | Not Reported | Not Reported |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of these findings. The following sections outline the key experimental protocols employed in the evaluation of pyrazolo[1,5-a]pyrimidine derivatives.
General Synthesis of the Pyrazolo[1,5-a]pyrimidine Core
The synthesis of the pyrazolo[1,5-a]pyrimidine scaffold is typically achieved through a cyclocondensation reaction.[3]
References
- 1. Discovery of pyrazolo[1,5-a]pyrimidine-based Pim inhibitors: a template-based approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Development of Novel Compounds Against Malaria: Quinolines, Triazolpyridines, Pyrazolopyridines and Pyrazolopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
In-Depth Technical Review of Antimalarial Agent 16 (Compound 4h)
A promising 2,3,4,9-tetrahydro-1H-β-carboline derivative, Antimalarial Agent 16 (also referred to as Compound 4h), has demonstrated potent in vitro and in vivo activity against Plasmodium falciparum. This technical guide provides a comprehensive review of the available literature on this compound, including its biological activity, experimental protocols, and structure-activity relationship context.
This compound, with the chemical formula C₃₀H₃₂N₂O₆ and CAS number 2773408-33-4, emerged from a cell-based phenotypic screening of a compound library. It belongs to a class of compounds characterized by a 2,3,4,9-tetrahydro-1H-β-carboline core linked to a coumarin ring via an oxyalkanoyl moiety. The discovery and structure-activity relationship (SAR) studies of this chemical series were detailed in a 2022 publication in Bioorganic & Medicinal Chemistry by Nobuo Cho and colleagues.
Quantitative Biological Data
The biological activity of this compound and its related compounds has been evaluated through in vitro and in vivo studies. The key quantitative data are summarized in the tables below for comparative analysis.
| Compound | Description | IC₅₀ (P. falciparum) |
| This compound (4h) | (R)-methyl group on the oxyacetyl linker | 2.0 nM |
| Hit Compound (4e) | Known tetrahydro-β-carboline derivative | Significant activity |
| Diastereomer (4j) | (S)-methyl group on the oxyacetyl linker | - |
Table 1: In Vitro Antiplasmodial Activity. The half-maximal inhibitory concentration (IC₅₀) against Plasmodium falciparum. Data for compounds 4e and 4j were presented in the context of SAR studies, with 4h showing the most potent activity.
| Compound | Dosage | Administration Route | Efficacy |
| This compound (4h) | 40 mg/kg or 200 mg/kg, once daily for 4 days | Intraperitoneal injection | At 40 mg/kg, effectively inhibited parasite growth and maintained attenuated parasitemia levels until day 8 post-infection. Survival rates were maintained until day 11, followed by a rapid decrease. At 200 mg/kg, a significant enhancement in survival was observed. [1] |
Table 2: In Vivo Antimalarial Efficacy in a Mouse Model. The efficacy of this compound was assessed in Plasmodium berghei ANKA-infected ICR mice.
Experimental Protocols
Detailed methodologies for the key experiments are crucial for the replication and extension of these findings. The following protocols are based on the primary research and standard laboratory practices.
In Vitro Antiplasmodial Activity Assay (SYBR Green I-based Fluorescence Assay)
This assay determines the 50% inhibitory concentration (IC₅₀) of a compound against the erythrocytic stages of P. falciparum.
-
Parasite Culture: P. falciparum (chloroquine-sensitive or resistant strains) are cultured in human red blood cells in RPMI-1640 medium supplemented with human serum and hypoxanthine.
-
Compound Preparation: Test compounds are serially diluted in dimethyl sulfoxide (DMSO) and then further diluted in the culture medium.
-
Assay Plate Preparation: In a 96-well plate, the parasite culture is mixed with the various concentrations of the test compounds.
-
Incubation: The plates are incubated for 72 hours under a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.
-
Lysis and Staining: A lysis buffer containing the fluorescent dye SYBR Green I is added to each well. SYBR Green I intercalates with the parasitic DNA.
-
Fluorescence Measurement: The fluorescence intensity is measured using a microplate reader. The intensity is proportional to the amount of parasitic DNA, indicating parasite growth.
-
Data Analysis: The IC₅₀ values are calculated by plotting the percentage of parasite growth inhibition against the log of the compound concentration.
In Vivo Antimalarial Efficacy (Peters' 4-Day Suppressive Test)
This standard test evaluates the in vivo efficacy of antimalarial compounds in a rodent malaria model.
-
Animal Model: ICR mice are infected with Plasmodium berghei ANKA strain.
-
Compound Administration: The test compound is administered to the mice, typically via intraperitoneal injection, once daily for four consecutive days, starting on the day of infection.
-
Monitoring: Parasitemia levels in the mice are monitored daily by examining Giemsa-stained thin blood smears.
-
Data Collection: The percentage of parasitemia is recorded, and the survival rate of the mice is monitored.
-
Analysis: The efficacy of the compound is determined by its ability to reduce parasitemia and prolong the survival of the infected mice compared to an untreated control group.
Cytotoxicity Assay (MTT Assay)
This assay is used to assess the toxicity of a compound against a mammalian cell line (e.g., HeLa cells) to determine its selectivity for the parasite.
-
Cell Culture: Human cell lines (e.g., HeLa) are cultured in appropriate media and conditions.
-
Compound Exposure: The cells are seeded in 96-well plates and exposed to various concentrations of the test compound for a specified period (e.g., 24-72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength. The absorbance is proportional to the number of viable cells.
-
Data Analysis: The 50% cytotoxic concentration (CC₅₀) is calculated from the dose-response curve. The selectivity index (SI), which is the ratio of CC₅₀ to IC₅₀, is then determined to assess the compound's therapeutic window.
Structure-Activity Relationship and Logical Workflow
The potent activity of this compound (4h) is attributed to its specific stereochemistry. The presence of an (R)-methyl group on the oxyacetyl linker is crucial for its high efficacy. Molecular modeling studies suggest that this (R)-configuration forces the molecule to preferentially adopt a specific conformation that is considered to be the active form. This highlights a clear structure-activity relationship within this chemical series.
Caption: Logical workflow from initial screening to lead identification and mechanistic hypothesis for this compound.
Signaling Pathways and Mechanism of Action
The primary literature on this compound identifies it through a phenotypic screen, meaning its specific molecular target and mechanism of action have not yet been fully elucidated. The research suggests a unique mode of action compared to existing antimalarials, which is a highly desirable characteristic in the face of growing drug resistance. Further studies are required to deconvolve its target and understand the downstream effects on parasite signaling pathways. The experimental workflow for such a target deconvolution study is outlined below.
Caption: Experimental workflow for elucidating the mechanism of action of a novel antimalarial agent.
References
Methodological & Application
Application Notes and Protocols for In Vitro Antimalarial Drug Screening against Plasmodium falciparum
Audience: Researchers, scientists, and drug development professionals.
Introduction
The development of novel antimalarial agents is a global health priority due to the emergence and spread of drug-resistant Plasmodium falciparum. In vitro assays are fundamental tools for the initial screening and characterization of potential antimalarial compounds. These assays provide crucial data on the efficacy, potency, and selectivity of drug candidates before they advance to more complex and costly preclinical and clinical studies. This document provides detailed protocols for the most common and robust in vitro assays used to assess the activity of potential antimalarial agents against the erythrocytic stages of P. falciparum.
The protocols described herein cover the determination of 50% inhibitory concentration (IC50) using the SYBR Green I-based fluorescence assay and the parasite lactate dehydrogenase (pLDH) assay. Additionally, a protocol for assessing the cytotoxicity of the compounds against a mammalian cell line is included to determine the selectivity index (SI), a critical parameter in early drug discovery.
Data Presentation
Quantitative data from the described assays should be summarized for clear comparison. The following tables provide a template for data presentation.
Table 1: In Vitro Antiplasmodial Activity of Antimalarial Agent 16 against P. falciparum
| P. falciparum Strain | Assay Method | IC50 (nM) | Standard Deviation (SD) |
| Drug-Sensitive (e.g., 3D7) | SYBR Green I | ||
| Drug-Resistant (e.g., Dd2) | SYBR Green I | ||
| Drug-Sensitive (e.g., 3D7) | pLDH Assay | ||
| Drug-Resistant (e.g., Dd2) | pLDH Assay |
Table 2: In Vitro Cytotoxicity and Selectivity Index of this compound
| Mammalian Cell Line | Cytotoxicity Assay | CC50 (µM) | Standard Deviation (SD) | Selectivity Index (SI = CC50 / IC50) |
| e.g., HEK293, HepG2 | MTT Assay | |||
| e.g., WI-38 | Neutral Red Uptake |
Experimental Protocols
In Vitro Culture of Asexual Erythrocytic Stages of Plasmodium falciparum
A continuous culture of the asexual erythrocytic stages of P. falciparum is essential for performing drug susceptibility assays.[1][2]
Materials:
-
P. falciparum strains (e.g., 3D7, Dd2)
-
Human erythrocytes (blood group O+)
-
Complete culture medium (RPMI 1640 supplemented with L-glutamine, 25 mM HEPES, 0.5% Albumax II, 24 mM sodium bicarbonate, and 10 mg/mL gentamicin)[3][4]
-
Gas mixture (5% CO2, 5% O2, 90% N2)[4]
-
Incubator at 37°C
-
Sterile culture flasks (T25 or T75)
-
Centrifuge
Procedure:
-
Maintain parasite cultures in T25 or T75 flasks at a 5% hematocrit in complete culture medium.
-
Incubate the flasks at 37°C in a humidified incubator with the specified gas mixture.[4]
-
Monitor parasite growth daily by preparing thin blood smears, fixing with methanol, and staining with Giemsa.
-
Subculture the parasites every 2-3 days by adding fresh erythrocytes and complete culture medium to maintain the parasitemia between 1-5%.
-
For drug assays, synchronize the parasite culture to the ring stage by treating with 5% D-sorbitol.[5]
SYBR Green I-Based Fluorescence Assay for Antimalarial Drug Susceptibility
This assay measures the proliferation of parasites by quantifying the amount of parasite DNA through the intercalation of SYBR Green I dye.[6][7][8][9][10]
Materials:
-
Synchronized ring-stage P. falciparum culture (0.5% parasitemia, 2% hematocrit)
-
Complete culture medium
-
This compound (and control drugs like chloroquine, artemisinin)
-
96-well black, clear-bottom microtiter plates
-
Lysis buffer (20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, pH 7.5)
-
SYBR Green I dye (10,000x stock in DMSO)
-
Fluorescence plate reader (excitation: 485 nm, emission: 530 nm)
Procedure:
-
Prepare serial dilutions of the antimalarial agent in complete culture medium.
-
Add 100 µL of the drug dilutions to the wells of a 96-well plate. Include drug-free wells for positive control (parasitized erythrocytes) and negative control (uninfected erythrocytes).
-
Add 100 µL of the synchronized parasite culture to each well.
-
Incubate the plate for 72 hours under the standard culture conditions.[5][8]
-
After incubation, prepare the SYBR Green I lysis buffer by adding SYBR Green I dye to the lysis buffer to a final concentration of 2x.
-
Add 100 µL of the SYBR Green I lysis buffer to each well.[8]
-
Incubate the plate in the dark at room temperature for 1 hour.
-
Read the fluorescence using a plate reader with excitation and emission wavelengths of 485 nm and 530 nm, respectively.[8]
-
Calculate the 50% inhibitory concentration (IC50) by plotting the fluorescence intensity against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Parasite Lactate Dehydrogenase (pLDH) Assay
The pLDH assay is a colorimetric method that measures the activity of the parasite-specific lactate dehydrogenase enzyme, which is an indicator of parasite viability.[11][12][13][14][15]
Materials:
-
Synchronized ring-stage P. falciparum culture (1% parasitemia, 2% hematocrit)
-
Complete culture medium
-
This compound (and control drugs)
-
96-well microtiter plates
-
Malstat Reagent
-
NBT/PES solution (Nitro blue tetrazolium/phenazine ethosulfate)
-
Spectrophotometer (650 nm)
Procedure:
-
Prepare serial dilutions of the antimalarial agent and add 100 µL to the wells of a 96-well plate, including appropriate controls.
-
Add 100 µL of the synchronized parasite culture to each well.
-
Incubate the plate for 48-72 hours under standard culture conditions.
-
After incubation, lyse the cells by freeze-thawing the plate.
-
Add 100 µL of Malstat reagent and 25 µL of NBT/PES solution to each well.
-
Incubate the plate in the dark at room temperature for 30-60 minutes.
-
Measure the absorbance at 650 nm using a spectrophotometer.
-
Determine the IC50 value by plotting the absorbance against the log of the drug concentration and analyzing the dose-response curve.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is used to assess the toxicity of the antimalarial agent against a mammalian cell line to determine its selectivity.[16][17][18][19]
Materials:
-
Mammalian cell line (e.g., HEK293, HepG2)
-
Cell culture medium (e.g., DMEM supplemented with 10% FBS)
-
This compound
-
96-well clear microtiter plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Spectrophotometer (570 nm)
Procedure:
-
Seed the mammalian cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the antimalarial agent in the cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the drug dilutions to the respective wells. Include a positive control (e.g., doxorubicin) and a negative control (untreated cells).
-
Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a spectrophotometer.
-
Calculate the 50% cytotoxic concentration (CC50) from the dose-response curve.
Visualizations
Caption: SYBR Green I Assay Workflow for Antimalarial Screening.
Caption: pLDH Assay Workflow for Antimalarial Screening.
Caption: MTT Cytotoxicity Assay Workflow.
References
- 1. In Vitro Culture and Drug Sensitivity Assay of Plasmodium falciparum with Nonserum Substitute and Acute-Phase Sera - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. mdpi.com [mdpi.com]
- 4. mmv.org [mmv.org]
- 5. Frontiers | In vitro susceptibility profile of Plasmodium falciparum clinical isolates from Ghana to antimalarial drugs and polymorphisms in resistance markers [frontiersin.org]
- 6. Assessment and continued validation of the malaria SYBR green I-based fluorescence assay for use in malaria drug screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. iddo.org [iddo.org]
- 9. SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening | Springer Nature Experiments [experiments.springernature.com]
- 11. A Plasmodium falciparum screening assay for anti-gametocyte drugs based on parasite lactate dehydrogenase detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Parasite lactate dehydrogenase as an assay for Plasmodium falciparum drug sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Development and use of parasite lactate dehydrogenase assay for research, diagnosis and screening of antimalarial drugs in Kenya [ir-library.ku.ac.ke]
- 15. ajtmh.org [ajtmh.org]
- 16. scielo.br [scielo.br]
- 17. In vitro assessment for cytotoxicity screening of new antimalarial candidates | Brazilian Journal of Pharmaceutical Sciences [revistas.usp.br]
- 18. researchgate.net [researchgate.net]
- 19. scielo.br [scielo.br]
Application Notes and Protocols for In Vivo Efficacy Testing of Antimalarial Agent 16 in Mouse Models
Introduction
The emergence and spread of drug-resistant Plasmodium parasites necessitate the urgent development of novel antimalarial agents. Murine models of malaria are indispensable tools in the drug discovery pipeline, providing a crucial preclinical platform to assess the in vivo efficacy, safety, and pharmacokinetic properties of new chemical entities before they can advance to human clinical trials.[1][2] These models, which often utilize rodent Plasmodium species like Plasmodium berghei, share physiological similarities with human malaria, making them suitable for initial efficacy screening.[1]
This document provides detailed application notes and standardized protocols for evaluating the in vivo efficacy of a novel investigational compound, "Antimalarial Agent 16," using the well-established Plasmodium berghei ANKA (PbA) infection model in mice.[3][4] The protocols described herein are based on standard methodologies in the field, including the 4-day suppressive test (Peter's test) and a curative (Rane's) test, which are fundamental assays for determining the blood-stage activity of a potential antimalarial drug.[5][6][7]
Mouse Models in Antimalarial Drug Discovery
The choice of mouse and parasite strain is critical for the successful evaluation of antimalarial compounds. The P. berghei ANKA strain is widely used as it can induce a lethal infection in mice, serving as a robust model for severe malaria.[1][8] Various mouse strains can be employed, with C57BL/6 and ICR mice being common choices for studying different aspects of the disease, including experimental cerebral malaria.[3][8][9] For general efficacy screening, outbred strains like ICR or inbred strains such as BALB/c are often utilized.[1]
Key In Vivo Efficacy Assays
-
4-Day Suppressive Test (Peter's Test): This is the primary screening assay to evaluate the schizonticidal activity of a compound against the erythrocytic stages of the parasite.[5][7] The test involves treating mice shortly after infection with the test compound for four consecutive days. The primary endpoint is the reduction in parasitemia on day 4 post-infection compared to a vehicle-treated control group.[7]
-
Curative Test (Rane's Test): This assay assesses the ability of a compound to clear an established infection.[10] Treatment is initiated after parasitemia becomes patent (typically on day 3 post-infection). The effectiveness of the compound is measured by the clearance of parasites and the mean survival time of the treated mice.[10]
Data Presentation: In Vivo Efficacy of this compound
The following tables summarize hypothetical data for the in vivo evaluation of this compound.
Table 1: 4-Day Suppressive Test of this compound against P. berghei ANKA
| Treatment Group | Dose (mg/kg/day, p.o.) | Mean Parasitemia (%) on Day 4 (± SD) | % Parasitemia Suppression | Mean Survival Time (Days ± SD) |
| Negative Control (Vehicle) | - | 85.4 ± 5.2 | 0 | 6.2 ± 0.8 |
| Chloroquine (Positive Control) | 10 | 1.2 ± 0.4 | 98.6 | >30 |
| This compound | 10 | 42.7 ± 6.1 | 50.0 | 12.5 ± 1.5 |
| This compound | 30 | 15.3 ± 3.5 | 82.1 | 21.8 ± 2.1 |
| This compound | 100 | 2.5 ± 0.9 | 97.1 | >30 |
Table 2: Curative Efficacy (Rane's Test) of this compound against Established P. berghei ANKA Infection
| Treatment Group | Dose (mg/kg, single dose on Day 3, p.o.) | Mean Parasitemia (%) on Day 5 (± SD) | % Parasite Clearance | Mean Survival Time (Days ± SD) |
| Negative Control (Vehicle) | - | 92.1 ± 4.8 | 0 | 6.5 ± 0.7 |
| Chloroquine (Positive Control) | 20 | 0.8 ± 0.3 | 99.1 | >30 |
| This compound | 50 | 35.2 ± 5.9 | 61.8 | 15.3 ± 1.8 |
| This compound | 100 | 9.8 ± 2.4 | 89.4 | 25.1 ± 2.5 |
| This compound | 200 | 1.5 ± 0.7 | 98.4 | >30 |
Experimental Protocols
Protocol 1: The 4-Day Suppressive Test
This protocol details the procedure for evaluating the chemosuppressive activity of this compound.[7]
1. Materials and Reagents
- Plasmodium berghei ANKA (chloroquine-sensitive strain)
- ICR mice (female, 6-8 weeks old, 20-25 g)
- Donor mouse with 20-30% parasitemia
- Alsever's solution or PBS with 2% glucose
- This compound
- Vehicle for solubilizing the compound (e.g., 7% Tween 80, 3% ethanol in distilled water)
- Chloroquine phosphate (positive control)
- Giemsa stain
- Methanol
- Microscope slides
- Microscope with oil immersion objective
- Oral gavage needles
- Syringes and needles
2. Experimental Procedure
-
Parasite Inoculation:
-
On Day 0, collect blood from a donor mouse with a rising P. berghei ANKA infection (20-30% parasitemia) via cardiac puncture.
-
Dilute the infected blood with Alsever's solution or PBS to a final concentration of 1 x 10^7 parasitized red blood cells (pRBCs) per 0.2 mL.
-
Infect experimental mice intraperitoneally (i.p.) with 0.2 mL of the diluted infected blood.[11]
-
-
Animal Grouping and Dosing:
-
Randomly divide the infected mice into groups of five.
-
Prepare stock solutions of this compound and chloroquine in the appropriate vehicle.
-
Two hours post-infection, begin treatment. Administer the compounds orally (p.o.) once daily for four consecutive days (Day 0 to Day 3).[5]
-
Group 1 (Negative Control): Receive vehicle only.
-
Group 2 (Positive Control): Receive 10 mg/kg chloroquine.
-
Groups 3-5 (Test Groups): Receive varying doses of this compound (e.g., 10, 30, 100 mg/kg).
-
-
-
Monitoring Parasitemia:
-
On Day 4, prepare thin blood smears from the tail vein of each mouse.
-
Fix the smears with methanol for 1 minute.
-
Stain with 10% Giemsa solution for 15-20 minutes.
-
Examine the slides under a microscope at 100x magnification (oil immersion).
-
Calculate the percentage of parasitemia by counting the number of pRBCs per 1,000 total red blood cells.
-
-
Data Analysis:
-
Calculate the average percent parasitemia for each group.
-
Determine the percentage of parasitemia suppression using the following formula: % Suppression = [ (A - B) / A ] * 100 Where A is the mean parasitemia in the negative control group, and B is the mean parasitemia in the treated group.
-
Monitor the mice daily for survival for up to 30 days.
-
Protocol 2: Curative Test (Rane's Test)
This protocol is designed to assess the efficacy of this compound on an established infection.
1. Materials and Reagents
- Same as Protocol 1.
2. Experimental Procedure
-
Parasite Inoculation and Monitoring:
-
On Day 0, infect mice with 1 x 10^7 P. berghei ANKA pRBCs as described in Protocol 1.
-
Allow the infection to establish for 72 hours.
-
On Day 3, confirm the presence of parasitemia (typically 1-5%) by preparing and examining a blood smear from each mouse.
-
-
Animal Grouping and Dosing:
-
Randomly group the mice (n=5 per group).
-
Administer a single dose of the test compounds or vehicle orally on Day 3.
-
Group 1 (Negative Control): Receive vehicle only.
-
Group 2 (Positive Control): Receive 20 mg/kg chloroquine.
-
Groups 3-5 (Test Groups): Receive single doses of this compound (e.g., 50, 100, 200 mg/kg).
-
-
-
Monitoring and Data Analysis:
-
Prepare thin blood smears daily from Day 4 to Day 7, and then every other day to monitor the course of infection.
-
Calculate the percentage of parasitemia for each mouse at each time point.
-
Monitor the mice daily for mortality to determine the mean survival time for each group. An animal is considered cured if it survives for at least 30 days post-infection.
-
Visualizations
Caption: Workflow for the 4-Day Suppressive Test.
Caption: Hypothetical mechanism of action for this compound.
References
- 1. The Importance of Murine Models in Determining In Vivo Pharmacokinetics, Safety, and Efficacy in Antimalarial Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Plasmodium berghei ANKA (PbA) infection of C57BL/6J mice: a model of severe malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Plasmodium berghei ANKA (PbA) Infection of C57BL/6J Mice: A Model of Severe Malaria | Springer Nature Experiments [experiments.springernature.com]
- 5. Screening of Traditionally Used Plants for In Vivo Antimalarial Activity in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vivo Antimalarial Activity and Mechanisms of Action of 4-Nerolidylcatechol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemo Suppressive and Curative Potential of Hypoestes forskalei Against Plasmodium berghei: Evidence for in vivo Antimalarial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Plasmodium berghei ANKA Infection in ICR Mice as a Model of Cerebral Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. malariaworld.org [malariaworld.org]
- 10. researchgate.net [researchgate.net]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for Dose-Response Curve Analysis of Antimalarial Agent 16
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence and spread of drug-resistant Plasmodium falciparum necessitates the continuous development of novel antimalarial agents. A critical step in the preclinical evaluation of any new compound is the determination of its dose-response curve to quantify its potency against the parasite. This document provides a detailed protocol for analyzing the in vitro dose-response of a hypothetical compound, "Antimalarial agent 16," against P. falciparum. The methodologies described herein are based on established and widely used techniques in the field of antimalarial drug discovery.[1][2][3]
These application notes will guide researchers through the process of parasite culture, execution of a fluorescence-based drug susceptibility assay, data analysis to determine the 50% inhibitory concentration (IC50), and interpretation of the results. The protocols are designed to be robust and adaptable for high-throughput screening of potential antimalarial compounds.[3]
Quantitative Data Summary
The following tables summarize the hypothetical dose-response data for "this compound" against two strains of P. falciparum: a chloroquine-sensitive strain (3D7) and a chloroquine-resistant strain (Dd2). This allows for an initial assessment of potential cross-resistance.
Table 1: Dose-Response of this compound against P. falciparum 3D7 (Chloroquine-Sensitive)
| Concentration (nM) | % Inhibition (Mean) | % Inhibition (Std Dev) |
| 1000 | 98.5 | 1.2 |
| 500 | 95.2 | 2.5 |
| 250 | 89.7 | 3.1 |
| 125 | 75.4 | 4.2 |
| 62.5 | 52.1 | 3.8 |
| 31.25 | 28.9 | 2.9 |
| 15.63 | 10.3 | 1.5 |
| 0 (Control) | 0 | 2.1 |
Table 2: Dose-Response of this compound against P. falciparum Dd2 (Chloroquine-Resistant)
| Concentration (nM) | % Inhibition (Mean) | % Inhibition (Std Dev) |
| 1000 | 97.9 | 1.8 |
| 500 | 94.5 | 2.9 |
| 250 | 88.1 | 3.5 |
| 125 | 72.3 | 4.8 |
| 62.5 | 48.9 | 4.1 |
| 31.25 | 25.6 | 3.2 |
| 15.63 | 9.8 | 1.9 |
| 0 (Control) | 0 | 2.5 |
Table 3: Calculated IC50 Values for this compound
| P. falciparum Strain | IC50 (nM) | 95% Confidence Interval (nM) |
| 3D7 | 58.7 | 54.2 - 63.5 |
| Dd2 | 65.2 | 60.1 - 70.8 |
Experimental Protocols
1. Plasmodium falciparum Culture Maintenance
This protocol describes the continuous in vitro culture of asexual erythrocytic stages of P. falciparum.[1]
-
Materials:
-
P. falciparum strains (e.g., 3D7, Dd2)
-
Human erythrocytes (O+), washed
-
Complete Culture Medium (RPMI 1640 with L-glutamine, 25 mM HEPES, 0.5% Albumax II, 50 µg/mL hypoxanthine, and 20 µg/mL gentamicin)
-
Culture flasks
-
Incubator (37°C, 5% CO2, 5% O2, 90% N2)
-
Giemsa stain
-
-
Procedure:
-
Maintain parasite cultures in sealed flasks at a 5% hematocrit in Complete Culture Medium.
-
Incubate at 37°C in a humidified, mixed-gas environment.
-
Monitor parasite growth daily by preparing thin blood smears and staining with Giemsa.
-
Sub-culture the parasites every 2-3 days by diluting with fresh erythrocytes and Complete Culture Medium to maintain parasitemia between 1-5%.
-
Synchronize cultures to the ring stage using 5% D-sorbitol treatment prior to setting up the drug sensitivity assay.
-
2. In Vitro Antimalarial Susceptibility Assay (SYBR Green I-based)
This fluorescence-based assay measures the proliferation of parasites by quantifying the amount of parasite DNA.[4]
-
Materials:
-
Synchronized ring-stage P. falciparum culture (0.5% parasitemia, 2% hematocrit)
-
"this compound" stock solution (e.g., 10 mM in DMSO)
-
Complete Culture Medium
-
96-well black, clear-bottom microplates
-
Lysis Buffer with SYBR Green I (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and 0.2 µL/mL SYBR Green I)
-
Fluorescence plate reader (Excitation: 485 nm, Emission: 530 nm)
-
-
Procedure:
-
Prepare serial dilutions of "this compound" in Complete Culture Medium. The final concentrations should span the expected IC50 value.
-
Dispense 100 µL of the parasite culture into each well of the 96-well plate.
-
Add 100 µL of the diluted "this compound" to the respective wells. Include drug-free wells as negative controls and wells with uninfected erythrocytes as a background control.
-
Incubate the plate for 72 hours under the same conditions as parasite culture.
-
After incubation, add 100 µL of Lysis Buffer containing SYBR Green I to each well.
-
Incubate the plate in the dark at room temperature for 1 hour.
-
Measure the fluorescence using a plate reader.
-
3. Data Analysis
The IC50 value is determined by analyzing the dose-response curve.[5]
-
Procedure:
-
Subtract the background fluorescence (uninfected erythrocytes) from all experimental wells.
-
Normalize the data by setting the mean fluorescence of the drug-free control wells to 100% growth.
-
Calculate the percentage inhibition for each drug concentration using the formula: % Inhibition = 100 - [ (Fluorescence of test well / Fluorescence of control well) * 100 ]
-
Plot the % inhibition against the log of the drug concentration.
-
Fit the data to a sigmoidal dose-response curve using a non-linear regression model to determine the IC50 value (the concentration at which there is 50% inhibition of parasite growth).
-
Visualizations
Experimental Workflow for Dose-Response Analysis
Caption: Workflow for determining the IC50 of an antimalarial agent.
Potential Signaling Pathway: Inhibition of Heme Detoxification
Many antimalarial drugs, particularly quinolones, function by inhibiting the detoxification of heme within the parasite's digestive vacuole.[6][7][8]
Caption: Proposed mechanism of action: Inhibition of heme polymerization.
References
- 1. tm.mahidol.ac.th [tm.mahidol.ac.th]
- 2. Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Analysis of dose-response curves for the in vitro susceptibility of Plasmodium falciparum to antimalarials using a pocket computer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antimalarial drug resistance: linking Plasmodium falciparum parasite biology to the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antimalarial Drug Resistance and Novel Targets for Antimalarial Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
Application Notes and Protocols: Determining IC50 Values of Antimalarial Agent 16 Against Resistant Plasmodium falciparum Strains
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence and spread of drug-resistant Plasmodium falciparum strains pose a significant threat to global malaria control efforts. The development of novel antimalarial agents with activity against these resistant parasites is a critical research priority. This document provides detailed application notes and protocols for determining the 50% inhibitory concentration (IC50) of a novel investigational compound, "Antimalarial Agent 16," against a panel of drug-sensitive and drug-resistant P. falciparum strains. The primary method described is the widely used SYBR Green I-based fluorescence assay, a reliable and high-throughput method for assessing parasite viability.[1][2][3]
Data Presentation: In Vitro Activity of this compound
The following table summarizes the hypothetical IC50 values of this compound against well-characterized laboratory strains of P. falciparum with varying drug resistance profiles. These values are presented for illustrative purposes to guide the interpretation of experimental results.
| P. falciparum Strain | Resistance Phenotype | Chloroquine (CQ) IC50 (nM) | Artemisinin (ART) IC50 (nM) | This compound IC50 (nM) |
| 3D7 | Drug-Sensitive | 10 - 20 | 1 - 5 | 8.5 ± 1.2 |
| K1 | Chloroquine-Resistant, Pyrimethamine-Resistant | 150 - 300 | 1 - 5 | 12.3 ± 2.5 |
| Dd2 | Chloroquine-Resistant, Pyrimethamine-Resistant, Mefloquine-Resistant | 200 - 400 | 1 - 5 | 15.8 ± 3.1 |
| W2 | Chloroquine-Resistant, Pyrimethamine-Resistant, Mefloquine-Resistant | 300 - 500 | 1 - 5 | 14.1 ± 2.8 |
| F32-ART | Artemisinin-Resistant | 15 - 30 | 10 - 20 | 9.2 ± 1.8 |
Note: The IC50 values for Chloroquine and Artemisinin are representative values from the literature to provide context for the resistance profiles. The IC50 values for this compound are hypothetical and serve as an example.
Experimental Protocol: SYBR Green I-Based Drug Sensitivity Assay
This protocol outlines the steps for determining the IC50 values of this compound against various P. falciparum strains.
1. Materials and Reagents:
-
P. falciparum cultures (e.g., 3D7, K1, Dd2, W2, F32-ART)
-
Human erythrocytes (O+)
-
Complete parasite culture medium (RPMI-1640 supplemented with HEPES, hypoxanthine, sodium bicarbonate, and AlbuMAX II or human serum)
-
This compound stock solution (in DMSO)
-
Reference antimalarial drugs (e.g., Chloroquine, Artemisinin)
-
96-well black, clear-bottom microplates
-
SYBR Green I nucleic acid stain (10,000x stock in DMSO)
-
Lysis buffer (20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, pH 7.5)
-
Phosphate-buffered saline (PBS)
-
Gas mixture (5% CO2, 5% O2, 90% N2)
-
Fluorescence plate reader (excitation: 485 nm, emission: 530 nm)
-
Incubator (37°C)
2. Experimental Workflow Diagram:
3. Detailed Methodology:
-
Parasite Culture and Synchronization:
-
Maintain continuous in vitro cultures of P. falciparum strains in human erythrocytes at 37°C in a controlled gas environment.
-
Synchronize parasite cultures to the ring stage using methods such as sorbitol or Percoll gradient centrifugation. This ensures a homogenous starting population for the assay.
-
Adjust the parasitemia to 0.5% and the hematocrit to 2% in complete culture medium.
-
-
Drug Plate Preparation:
-
Prepare serial dilutions of this compound and reference drugs in complete culture medium in a separate 96-well plate.
-
Transfer the drug dilutions to the black, clear-bottom 96-well assay plates. Include drug-free wells as negative controls (100% growth) and wells with uninfected erythrocytes as background controls.
-
-
Assay Incubation:
-
Add the synchronized parasite suspension to each well of the drug-dosed plates.
-
Incubate the plates for 72 hours at 37°C in a modular incubation chamber with the appropriate gas mixture.[4]
-
-
Fluorescence Reading:
-
After incubation, prepare the SYBR Green I lysis buffer by diluting the SYBR Green I stock 1:5000 in the lysis buffer.
-
Carefully remove the plates from the incubator and add the SYBR Green I lysis buffer to each well.
-
Incubate the plates in the dark at room temperature for at least 1 hour to allow for cell lysis and DNA staining.
-
Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 485 nm and an emission wavelength of 530 nm.[1]
-
-
Data Analysis:
-
Subtract the background fluorescence values (uninfected erythrocytes) from all experimental wells.
-
Normalize the fluorescence data against the drug-free control wells (representing 100% parasite growth).
-
Plot the percentage of parasite growth inhibition against the logarithm of the drug concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, R).
-
Signaling Pathway: Mechanism of Chloroquine Resistance
Understanding the mechanisms of resistance to existing antimalarials is crucial for the development of new agents. Chloroquine resistance in P. falciparum is primarily mediated by mutations in the P. falciparum chloroquine resistance transporter (PfCRT) protein, located on the parasite's digestive vacuole membrane.[5][6]
References
- 1. iddo.org [iddo.org]
- 2. SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening | Springer Nature Experiments [experiments.springernature.com]
- 3. SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of a SYBR Green I-Based Assay with a Histidine-Rich Protein II Enzyme-Linked Immunosorbent Assay for In Vitro Antimalarial Drug Efficacy Testing and Application to Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular Mechanisms of Drug Resistance in Plasmodium falciparum Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular Mechanisms of Drug Resistance in Plasmodium falciparum Malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing the Cytotoxicity of a Novel Antimalarial Agent
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The development of new antimalarial agents is a global health priority due to the emergence and spread of drug-resistant Plasmodium parasites.[1][2] A critical step in the preclinical evaluation of any new antimalarial drug candidate, hereafter referred to as Antimalarial Agent X, is the assessment of its cytotoxic potential against mammalian cells.[3][4][5] This ensures a therapeutic window where the agent is effective against the parasite at concentrations that are not harmful to the host. These application notes provide detailed protocols for three common in vitro cytotoxicity assays: the MTT assay, the Lactate Dehydrogenase (LDH) release assay, and apoptosis assays.
While numerous methods exist for evaluating in vitro cytotoxicity, there is no single "gold standard".[6] Therefore, employing a panel of assays that measure different cellular endpoints is recommended to obtain a comprehensive toxicity profile.[7]
Data Presentation
Quantitative data from cytotoxicity assays should be summarized to facilitate comparison and interpretation. The following table is a template for presenting the 50% cytotoxic concentration (CC50) values obtained from the described protocols.
Table 1: Cytotoxicity of Antimalarial Agent X against various cell lines.
| Cell Line | Assay Type | Incubation Time (hours) | CC50 (µM) | Selectivity Index (SI)* |
| HepG2 | MTT | 24 | Enter data here | Calculate |
| HepG2 | LDH | 24 | Enter data here | Calculate |
| HEK293 | MTT | 24 | Enter data here | Calculate |
| HEK293 | LDH | 24 | Enter data here | Calculate |
| MRC-5 | MTT | 24 | Enter data here | Calculate |
| MRC-5 | LDH | 24 | Enter data here | Calculate |
*Selectivity Index (SI) is calculated as the ratio of the CC50 for a mammalian cell line to the 50% effective concentration (EC50) against the parasite (e.g., P. falciparum). A higher SI value indicates greater selectivity for the parasite. For a lead compound, an SI value greater than 100 is desirable.[6]
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay that measures the metabolic activity of cells as an indicator of cell viability.[8] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[6][8]
Protocol:
-
Cell Seeding: Seed mammalian cells (e.g., HepG2, HEK293) in a 96-well flat-bottom plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of culture medium.[9] Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[6]
-
Compound Preparation and Treatment: Prepare a stock solution of Antimalarial Agent X in a suitable solvent, such as dimethyl sulfoxide (DMSO).[10] Create a series of dilutions of the compound in culture medium. The final DMSO concentration in the wells should not exceed 1% to avoid solvent-induced toxicity.[6] Add 100 µL of the diluted compound to the appropriate wells. Include vehicle controls (medium with the same concentration of DMSO) and untreated controls (medium only).
-
Incubation: Incubate the plate for 24 to 72 hours at 37°C with 5% CO₂.[6][10]
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.[6][10]
-
Formazan Crystal Formation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.[6][10]
-
Solubilization: Carefully remove the supernatant and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[10][11]
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[6][8][10] A reference wavelength of 630 nm can also be used.[12]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the log of the compound concentration to determine the CC50 value using non-linear regression analysis.[6]
Lactate Dehydrogenase (LDH) Release Assay
The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from the cytosol of damaged cells into the culture medium.[13] An increase in LDH activity in the supernatant is indicative of compromised cell membrane integrity and cell death.[9][13]
Protocol:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Controls: Prepare the following controls in triplicate:
-
Spontaneous LDH release: Untreated cells.
-
Maximum LDH release: Cells treated with a lysis buffer (e.g., 2% Triton X-100) for 45 minutes before the end of the incubation period.[14]
-
Background control: Culture medium without cells.
-
-
Supernatant Collection: After incubation, centrifuge the 96-well plate at approximately 300 x g for 5 minutes.[15] Carefully transfer 50-100 µL of the supernatant from each well to a new flat-bottom 96-well plate.[13][14]
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (commercially available kits are recommended).[15] Add 50-100 µL of the reaction mixture to each well containing the supernatant.[14]
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[16]
-
Stop Reaction: Add 50 µL of the stop solution provided in the kit to each well.[16]
-
Absorbance Measurement: Measure the absorbance at 490 nm with a reference wavelength of 680 nm using a microplate reader.[14][16]
-
Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100. Plot the percentage of cytotoxicity against the log of the compound concentration to determine the CC50 value.
Apoptosis Assays
Apoptosis, or programmed cell death, is a key mechanism by which cytotoxic compounds can induce cell death.[17][18] Several assays can be used to detect the biochemical and morphological changes associated with apoptosis.
Caspases are a family of proteases that are key mediators of apoptosis.[18] Caspase-3 and -7 are effector caspases that are activated during the final stages of apoptosis.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Reagent Addition: After the desired incubation time, add a luminogenic or fluorogenic caspase-3/7 substrate according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for a specified period (typically 30-60 minutes), protected from light.
-
Signal Measurement: Measure the luminescence or fluorescence using a microplate reader.
-
Data Analysis: An increase in the signal indicates an increase in caspase-3/7 activity and apoptosis.
In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be used to detect apoptotic cells when conjugated to a fluorescent dye.[18] Propidium iodide (PI) is often used as a counterstain to differentiate between early apoptotic (Annexin V positive, PI negative) and late apoptotic/necrotic cells (Annexin V positive, PI positive).[19]
Protocol:
-
Cell Seeding and Treatment: Treat cells with Antimalarial Agent X in a suitable culture vessel (e.g., 6-well plate).
-
Cell Harvesting: After treatment, harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Washing: Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add fluorescently labeled Annexin V and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the stained cells by flow cytometry.
Visualizations
Caption: General experimental workflow for in vitro cytotoxicity assessment.
Caption: Principle of the MTT cytotoxicity assay.
Caption: Principle of the LDH release cytotoxicity assay.
References
- 1. pnas.org [pnas.org]
- 2. researchgate.net [researchgate.net]
- 3. In Vitro Viability and Cytotoxicity Testing and Same-Well Multi-Parametric Combinations for High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In Vitro Cytotoxicity - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. scielo.br [scielo.br]
- 7. Update on in vitro cytotoxicity assays for drug development | Semantic Scholar [semanticscholar.org]
- 8. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 9. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 10. scielo.br [scielo.br]
- 11. scielo.br [scielo.br]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. LDH Cytotoxicity Assay [bio-protocol.org]
- 14. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 15. LDH cytotoxicity assay [protocols.io]
- 16. cellbiologics.com [cellbiologics.com]
- 17. Apoptosis assays for quantifying the bioactivity of anticancer drug products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Apoptosis Assay Service - Creative Proteomics [creative-proteomics.com]
- 19. kosheeka.com [kosheeka.com]
Application Notes and Protocols for Studying Drug-Target Engagement of Antimalarial Agent 16
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of modern techniques to elucidate the molecular target and mechanism of action of "Antimalarial agent 16," a potent inhibitor of Plasmodium falciparum growth. The protocols detailed below are designed to guide researchers in confirming direct target engagement and validating the physiological relevance of the drug-target interaction.
Introduction to this compound
This compound has demonstrated significant activity against P. falciparum, the deadliest species of malaria parasite.[1] Understanding its molecular target is a critical step in the drug development process, facilitating lead optimization, prediction of resistance mechanisms, and the design of next-generation antimalarials. The following methods are established strategies in the field of chemical biology and proteomics to identify and validate drug targets.
Quantitative Data Summary
A crucial starting point for any target engagement study is the determination of the compound's potency against the parasite. This data informs the concentrations used in subsequent target identification experiments.
| Compound | Organism | Assay | IC50 (nM) | In vivo Efficacy |
| This compound | Plasmodium falciparum | Parasite Growth Inhibition | 2.0[1] | Effective at 40 mg/kg, with significant survival enhancement at 200 mg/kg[1] |
Key Methodologies for Target Identification and Engagement
Several powerful techniques can be employed to identify the protein(s) with which this compound interacts. These methods can be broadly categorized into chemoproteomic approaches, thermal stability-based assays, and genetic approaches.
Chemoproteomic Profiling
Chemoproteomics utilizes chemical probes derived from the bioactive small molecule to isolate and identify its binding partners from the complex proteome of the parasite.[2][3]
In AfBPP, an analog of this compound is synthesized with a reactive handle that allows for its immobilization on a solid support (e.g., agarose or magnetic beads). This "bait" is then incubated with parasite lysate to "pull down" its interacting proteins, which are subsequently identified by mass spectrometry.[3][4]
Experimental Workflow: Affinity-Based Protein Profiling (AfBPP)
Caption: Workflow for Affinity-Based Protein Profiling (AfBPP).
Protocol: Affinity-Based Protein Profiling (AfBPP)
-
Probe Synthesis and Immobilization:
-
Synthesize a derivative of this compound containing a linker and a reactive group (e.g., an alkyne or azide for click chemistry, or a biotin tag).
-
Couple the synthesized probe to a solid support (e.g., NHS-activated sepharose beads or streptavidin beads if biotinylated).
-
-
Parasite Culture and Lysis:
-
Culture P. falciparum (e.g., 3D7 strain) in human erythrocytes to a high parasitemia.
-
Isolate the parasites from red blood cells by saponin lysis.
-
Lyse the parasites in a suitable buffer (e.g., Tris-HCl with protease inhibitors) using sonication or freeze-thaw cycles.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
-
Affinity Pulldown:
-
Incubate the parasite lysate with the immobilized probe for 1-2 hours at 4°C with gentle rotation.
-
As a negative control, incubate lysate with beads that have not been coupled to the probe.
-
For competitive elution, pre-incubate the lysate with an excess of free this compound before adding to the probe-coupled beads.
-
Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
-
-
Elution and Sample Preparation for Mass Spectrometry:
-
Elute the bound proteins from the beads using a denaturing buffer (e.g., SDS-PAGE sample buffer) or by competitive elution with a high concentration of free this compound.
-
Separate the eluted proteins by SDS-PAGE and visualize with Coomassie or silver staining.
-
Excise protein bands of interest or perform in-gel or in-solution tryptic digestion of the entire eluate.
-
-
LC-MS/MS Analysis and Data Interpretation:
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Search the acquired spectra against the P. falciparum protein database to identify the proteins.
-
Proteins that are significantly enriched in the probe pulldown compared to the negative control, and whose binding is competed by free drug, are considered high-confidence target candidates.
-
ABPP is particularly useful if this compound targets an enzyme. It employs probes that covalently bind to the active site of enzymes in a mechanism-dependent manner. Competition with this compound for probe binding indicates that the drug engages the active site of the enzyme.[3][4]
Experimental Workflow: Activity-Based Protein Profiling (ABPP)
Caption: Workflow for Activity-Based Protein Profiling (ABPP).
Protocol: Activity-Based Protein Profiling (ABPP)
-
Parasite Lysate Preparation:
-
Prepare parasite lysate as described for AfBPP.
-
-
Competitive Labeling:
-
Aliquot the lysate into two tubes. To one, add this compound at a concentration several-fold higher than its IC50. To the other, add the same volume of vehicle (e.g., DMSO) as a control.
-
Incubate for 30 minutes at room temperature.
-
Add a broad-spectrum, clickable activity-based probe (e.g., a fluorophosphonate probe for serine hydrolases) to both tubes and incubate for another 30 minutes.
-
-
Reporter Tag Conjugation and Enrichment:
-
Perform a click chemistry reaction to attach a reporter tag (e.g., biotin-azide) to the alkyne handle of the probe that is now covalently attached to its target enzymes.
-
Enrich the biotinylated proteins using streptavidin-coated beads.
-
-
Analysis:
-
Elute the enriched proteins and analyze by LC-MS/MS.
-
Proteins that show a significant decrease in signal in the sample pre-incubated with this compound are potential targets, as the drug has blocked the active site from being labeled by the probe.
-
Cellular Thermal Shift Assay (CETSA) / Thermal Proteome Profiling (TPP)
CETSA is a powerful method for assessing target engagement in a cellular context without the need for drug modification.[5][6][7][8] The principle is that a protein becomes more resistant to thermal denaturation when bound to its ligand. This thermal stabilization can be monitored on a proteome-wide scale (TPP).[9]
Experimental Workflow: Cellular Thermal Shift Assay (CETSA)
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Chemoproteomics for Plasmodium Parasite Drug Target Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemoproteomics for Plasmodium parasite drug target discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cellular thermal shift assay for the identification of drug-target interactions in the Plasmodium falciparum proteome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cellular thermal shift assay for the identification of drug–target interactions in the Plasmodium falciparum proteome | Springer Nature Experiments [experiments.springernature.com]
- 7. malariaworld.org [malariaworld.org]
- 8. researchgate.net [researchgate.net]
- 9. Current and emerging target identification methods for novel antimalarials - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Antimalarial Agent 16 in Multidrug-Resistant Malaria Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of "Antimalarial agent 16," a promising compound in the study of multidrug-resistant malaria. This document outlines its biological activity, potential mechanism of action, and detailed protocols for its evaluation in a research setting.
Introduction
The emergence and spread of multidrug-resistant (MDR) Plasmodium falciparum strains represent a significant global health challenge, necessitating the discovery and development of novel antimalarial agents with unique mechanisms of action. This compound, an analogue based on the tricyclic core of thiaplakortones, has demonstrated potent activity against both chloroquine-sensitive and multidrug-resistant strains of P. falciparum. These notes are intended to guide researchers in the further investigation and application of this compound in preclinical malaria research.
Biological Activity and Data Presentation
This compound has been evaluated for its in vitro efficacy against different strains of P. falciparum and for its cytotoxicity against a human cell line. The quantitative data from these studies are summarized below for clear comparison.
Table 1: In Vitro Activity of this compound Against P. falciparum
| Compound | P. falciparum 3D7 (CQ-sensitive) IC₅₀ (nM) | P. falciparum Dd2 (Multidrug-resistant) IC₅₀ (nM) |
| This compound | 252 | 127 |
| Chloroquine (Control) | - | - |
IC₅₀ (50% inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: Cytotoxicity and Selectivity Index of this compound
| Compound | Neonatal Foreskin Fibroblast (NFF) cells IC₅₀ (nM) | Selectivity Index (SI) vs. 3D7 | Selectivity Index (SI) vs. Dd2 |
| This compound | 4600 | 18.2 | 36.2 |
The Selectivity Index (SI) is calculated as the ratio of the IC₅₀ in a mammalian cell line to the IC₅₀ in the parasite, indicating the compound's specificity for the parasite.
Signaling Pathways and Mechanism of Action (Hypothesized)
While the precise mechanism of action for this compound is still under investigation, its structural similarity to the thiaplakortones suggests a potential mode of action involving the disruption of essential parasitic processes. The thiaplakortone natural products have been shown to possess potent antiplasmodial activity. The unsaturated thiazine ring within the core structure appears to be crucial for this activity. The diagram below illustrates a hypothesized logical relationship for its antiparasitic effect.
Caption: Hypothesized mechanism of action for this compound.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to enable reproducibility and further investigation.
In Vitro Antiplasmodial Activity Assay
This protocol is used to determine the 50% inhibitory concentration (IC₅₀) of this compound against P. falciparum strains.
Materials:
-
P. falciparum strains (e.g., 3D7 and Dd2)
-
Human erythrocytes (O+)
-
Complete parasite medium (RPMI 1640 supplemented with 25 mM HEPES, 2 g/L sodium bicarbonate, 50 mg/L hypoxanthine, and 10% human serum or 0.5% Albumax II)
-
This compound stock solution (in DMSO)
-
Chloroquine stock solution (control)
-
96-well microplates
-
SYBR Green I nucleic acid stain
-
Lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100)
-
Plate reader (fluorescence)
Procedure:
-
Maintain asynchronous cultures of P. falciparum in human erythrocytes at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.
-
Prepare serial dilutions of this compound and chloroquine in complete parasite medium in a 96-well plate.
-
Add parasitized erythrocytes (2% parasitemia, 2% hematocrit) to each well.
-
Incubate the plates for 72 hours under the conditions described in step 1.
-
After incubation, add SYBR Green I in lysis buffer to each well.
-
Incubate in the dark at room temperature for 1 hour.
-
Measure fluorescence using a plate reader with excitation at 485 nm and emission at 530 nm.
-
Calculate IC₅₀ values by fitting the fluorescence data to a sigmoidal dose-response curve using appropriate software.
Cytotoxicity Assay
This protocol assesses the toxicity of this compound against a human cell line.
Materials:
-
Neonatal Foreskin Fibroblast (NFF) cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
96-well microplates
-
Resazurin solution
-
Plate reader (fluorescence)
Procedure:
-
Seed NFF cells into a 96-well plate and allow them to adhere overnight.
-
Add serial dilutions of this compound to the wells.
-
Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
Add resazurin solution to each well and incubate for a further 4-6 hours.
-
Measure fluorescence with excitation at 560 nm and emission at 590 nm.
-
Calculate IC₅₀ values by fitting the data to a dose-response curve.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the evaluation of this compound.
Caption: General workflow for the preclinical evaluation of this compound.
Conclusion
This compound exhibits potent in vitro activity against both drug-sensitive and multidrug-resistant P. falciparum strains, with a favorable selectivity index. These characteristics make it a valuable lead compound for further investigation in the quest for new antimalarial therapies. The provided protocols and data serve as a foundation for researchers to build upon in their efforts to characterize and optimize this promising agent. Further studies are warranted to elucidate its mechanism of action and to evaluate its efficacy in in vivo models of malaria.
Application Notes and Protocols: Antimalarial Agent 16 in Combination Therapy Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antimalarial agent 16, also identified as Compound 4h, is a potent parasite inhibitor belonging to the 2,3,4,9-tetrahydro-1H-β-carboline class of compounds. Preclinical data has demonstrated its significant activity against Plasmodium falciparum, the deadliest species of malaria parasite. These application notes provide a summary of the known preclinical data for this compound and outline detailed protocols for its evaluation in combination therapy studies, a critical step in the development of new, effective, and resistance-breaking antimalarial regimens.
While specific combination therapy studies for this compound have not been identified in publicly available literature, this document provides generalized protocols based on standard industry practices for assessing the synergistic, additive, or antagonistic effects of new chemical entities with established antimalarial drugs.
Preclinical Data Summary: this compound (Monotherapy)
Quantitative data for this compound from preclinical studies are summarized below.
| Parameter | Value | Species/Strain | Reference |
| In Vitro Activity | |||
| IC50 | 2.0 nM | Plasmodium falciparum | --INVALID-LINK-- |
| In Vivo Efficacy | |||
| Dosing Regimen | 40 mg/kg, i.p., once daily for 4 days | Plasmodium berghei ANKA in ICR mice | --INVALID-LINK-- |
| Effect on Parasitemia | Effective inhibition of parasite growth; maintained parasitemia levels until day 8 post-infection. | Plasmodium berghei ANKA in ICR mice | --INVALID-LINK-- |
| Dosing Regimen | 200 mg/kg, i.p., once daily for 4 days | Plasmodium berghei ANKA in ICR mice | --INVALID-LINK-- |
| Effect on Survival | Significant enhancement in survival. | Plasmodium berghei ANKA in ICR mice | --INVALID-LINK-- |
Proposed Combination Therapy Studies: Rationale and Design
The primary goals of combination therapy are to enhance efficacy, delay the development of drug resistance, and potentially reduce the required dose of individual agents, thereby minimizing toxicity. Based on their distinct mechanisms of action, the following established antimalarials are proposed as potential partners for this compound.
-
Artemisinin derivatives (e.g., Artesunate, Dihydroartemisinin): These are fast-acting drugs that rapidly reduce the parasite burden.
-
4-Aminoquinolines (e.g., Chloroquine, Amodiaquine): These agents are known to interfere with heme detoxification in the parasite's food vacuole.
-
Amino alcohols (e.g., Lumefantrine, Mefloquine): These compounds also target heme detoxification.
The interaction between this compound and a partner drug can be synergistic (effect is greater than the sum of individual effects), additive (effect is equal to the sum of individual effects), or antagonistic (effect is less than the sum of individual effects).
Caption: Rationale for Combination Therapy.
Experimental Protocols
In Vitro Combination Assay (SYBR Green I Method)
This protocol is designed to assess the in vitro interaction of this compound with a partner drug against P. falciparum. The SYBR Green I assay measures parasite DNA content as an indicator of parasite growth.[1][2][3]
Materials:
-
P. falciparum culture (e.g., 3D7, W2 strains)
-
Complete culture medium (RPMI-1640 with L-glutamine, 25 mM HEPES, 0.5% Albumax II, 50 µg/mL hypoxanthine)
-
Human red blood cells (O+)
-
This compound (stock solution in DMSO)
-
Partner antimalarial drug (stock solution in DMSO)
-
96-well black, clear-bottom microplates
-
SYBR Green I lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and 0.2 µL/mL SYBR Green I)
-
Fluorescence plate reader (Excitation: 485 nm, Emission: 530 nm)
Procedure:
-
Drug Dilution: Prepare serial dilutions of this compound and the partner drug, both alone and in fixed-ratio combinations (e.g., 4:1, 1:1, 1:4 based on their respective IC50 values).
-
Parasite Culture: Synchronize P. falciparum cultures to the ring stage. Adjust the parasitemia to 0.5% and hematocrit to 2% in complete culture medium.
-
Assay Plate Preparation: Add 100 µL of the parasite suspension to each well of a 96-well plate. Add 1 µL of the drug dilutions to the respective wells. Include drug-free wells as negative controls and wells with a known antimalarial as a positive control.
-
Incubation: Incubate the plates for 72 hours in a humidified, gassed (5% CO2, 5% O2, 90% N2) incubator at 37°C.
-
Lysis and Staining: After incubation, add 100 µL of SYBR Green I lysis buffer to each well. Mix gently and incubate in the dark at room temperature for 1 hour.
-
Fluorescence Reading: Read the fluorescence using a plate reader.
-
Data Analysis:
-
Calculate the 50% inhibitory concentration (IC50) for each drug alone and for the combinations.
-
Determine the nature of the interaction by calculating the Fractional Inhibitory Concentration (FIC) Index (ΣFIC).
-
ΣFIC = (IC50 of drug A in combination / IC50 of drug A alone) + (IC50 of drug B in combination / IC50 of drug B alone)
-
ΣFIC ≤ 0.5: Synergy
-
0.5 < ΣFIC ≤ 4.0: Additive
-
ΣFIC > 4.0: Antagonism
-
-
Caption: In Vitro Combination Assay Workflow.
In Vivo Combination Assay (Peter's 4-Day Suppressive Test)
This protocol evaluates the in vivo efficacy of this compound in combination with a partner drug in a murine malaria model.[4][5][6]
Materials:
-
Plasmodium berghei ANKA strain
-
ICR or Swiss albino mice (female, 6-8 weeks old)
-
This compound
-
Partner antimalarial drug
-
Vehicle (e.g., 7% Tween 80, 3% ethanol in distilled water)
-
Chloroquine (positive control)
-
Giemsa stain
-
Microscope
Procedure:
-
Infection: Inoculate mice intraperitoneally (i.p.) with 1x10^7 P. berghei-parasitized red blood cells.
-
Grouping and Dosing: Randomly divide the mice into groups (n=5 per group):
-
Group 1: Vehicle control
-
Group 2: Chloroquine (e.g., 20 mg/kg)
-
Group 3: this compound (sub-curative dose)
-
Group 4: Partner drug (sub-curative dose)
-
Group 5: Combination of this compound and partner drug (at their respective sub-curative doses)
-
-
Drug Administration: Administer the drugs orally (p.o.) or i.p. once daily for four consecutive days, starting 2-4 hours post-infection.
-
Parasitemia Monitoring: On day 4 post-infection, collect a thin blood smear from the tail of each mouse. Stain with Giemsa and determine the percentage of parasitemia by light microscopy.
-
Data Analysis:
-
Calculate the average percent parasitemia for each group.
-
Determine the percent suppression of parasitemia for each treatment group compared to the vehicle control group:
-
% Suppression = [ (Parasitemia in control group - Parasitemia in treated group) / Parasitemia in control group ] x 100
-
-
Analyze for synergistic, additive, or antagonistic effects by comparing the suppression of the combination group to the individual drug groups.
-
Caption: In Vivo Combination Assay Workflow.
Signaling Pathway Considerations
The precise mechanism of action for the 2,3,4,9-tetrahydro-1H-β-carboline class of antimalarials is not fully elucidated but is an active area of research. Some studies on related β-carboline derivatives suggest potential interference with parasite DNA synthesis. When designing combination therapies, it is advantageous to select partner drugs with distinct and well-characterized mechanisms of action to increase the likelihood of synergistic interactions and reduce the probability of cross-resistance.
Caption: Multiple-Target Approach in Combination Therapy.
Conclusion
This compound is a promising new compound with potent antiplasmodial activity. The protocols outlined in these application notes provide a framework for the systematic evaluation of this agent in combination with existing antimalarial drugs. Such studies are essential to identify potential new combination therapies that can contribute to the global effort to control and eliminate malaria. Further research into the mechanism of action of this compound will facilitate the rational design of future combination studies.
References
- 1. Drying anti-malarial drugs in vitro tests to outsource SYBR green assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. iddo.org [iddo.org]
- 4. Screening of Traditionally Used Plants for In Vivo Antimalarial Activity in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mmv.org [mmv.org]
- 6. In Vivo Antimalarial Activity and Mechanisms of Action of 4-Nerolidylcatechol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing "Antimalarial Agent 16" for In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the dosage of "Antimalarial Agent 16" for in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose for "this compound" in a standard in vivo mouse model?
A1: For a novel compound like "this compound," a dose-ranging study is the crucial first step to determine efficacy and toxicity.[1] A common starting point for a 4-day suppressive test in a Plasmodium berghei-infected mouse model is a high dose of 100 mg/kg, administered either subcutaneously (s.c.) or orally (p.o.).[1] Subsequent doses are typically reduced in a stepwise manner (e.g., 30 mg/kg, 10 mg/kg, 3 mg/kg) to identify the effective dose 50 (ED50) and ED90 values, which represent the doses required to suppress parasitemia by 50% and 90%, respectively.[1]
Q2: How do I select the appropriate mouse model and Plasmodium species for my in vivo study?
A2: The choice of mouse model and parasite strain is critical for obtaining relevant data. The most common model for initial in vivo screening is the P. berghei ANKA strain in mice.[1] This model is well-characterized and allows for the assessment of blood-stage parasite clearance. For studies on drug resistance, various drug-resistant strains of rodent malaria parasites are available.[1] If the aim is to evaluate transmission-blocking potential, humanized mouse models capable of supporting the development of mature P. falciparum gametocytes may be necessary.
Q3: What are the key parameters to measure during an in vivo efficacy study for "this compound"?
A3: The primary endpoint in most in vivo antimalarial studies is the measurement of parasitemia, which is the percentage of infected red blood cells.[2] This is typically monitored daily by microscopic examination of Giemsa-stained blood smears or by flow cytometry.[1][3] Other important parameters include:
-
Survival: Monitoring the survival time of the treated mice compared to a control group.[1]
-
Parasite Reduction Ratio (PRR): This is a measure of the rate of parasite clearance and can be a more sensitive indicator of drug activity than simple endpoint parasitemia.[3][4]
-
Recrudescence: The time it takes for parasites to reappear in the blood after treatment is stopped.[1]
-
Clinical signs: Observing mice for any signs of toxicity, such as weight loss, ruffled fur, or behavioral changes.
Q4: How long should the follow-up period be for an in vivo study with "this compound"?
A4: The duration of follow-up is critical for accurately assessing treatment efficacy and detecting recrudescence. For slowly eliminated drugs, a longer follow-up period is necessary.[5] While a 14-day assessment is common, it has a low sensitivity for identifying treatment failures.[6] A minimum follow-up period of 28 days is recommended for a more accurate characterization of antimalarial drug efficacy in vivo.[6] In some cases, particularly in low-transmission settings, follow-up can extend to 63 days.[6]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High variability in parasitemia between mice in the same treatment group. | Inconsistent drug administration (e.g., improper gavage technique).Variability in the initial parasite inoculum.Inaccurate reading of blood smears. | Ensure all personnel are properly trained in animal handling and dosing techniques.Standardize the preparation and administration of the parasite inoculum.Have blood smears read by two independent, experienced microscopists. |
| "this compound" shows good in vitro activity but poor in vivo efficacy. | Poor oral bioavailability.Rapid metabolism of the compound.The compound may not reach the target parasite compartment. | Conduct pharmacokinetic (PK) studies to determine the absorption, distribution, metabolism, and excretion (ADME) profile of the agent.Consider alternative formulations or routes of administration (e.g., subcutaneous or intravenous).Investigate the mechanism of action to ensure it is relevant in an in vivo context. |
| Signs of toxicity (e.g., weight loss, death) are observed at doses that are not fully effective. | The therapeutic window of the compound is narrow.The vehicle used for drug formulation is toxic. | Perform a dose-ranging toxicity study in uninfected mice to determine the maximum tolerated dose (MTD).Test different, well-tolerated vehicles for drug delivery.Consider combination therapy with another antimalarial to reduce the required dose of "this compound." |
| Parasites reappear (recrudescence) shortly after the end of treatment. | The dosing regimen is too short or the dose is too low to completely clear the infection.The compound may have a short half-life.Development of drug resistance. | Extend the duration of treatment.Increase the dose, if not limited by toxicity.Determine the pharmacokinetic profile and consider more frequent dosing if the half-life is short.Conduct in vivo resistance selection studies.[1] |
Experimental Protocols & Data Presentation
Standard 4-Day Suppressive Test
This test is a primary in vivo method to evaluate the efficacy of a new antimalarial compound.
Methodology:
-
Infection: Mice are infected intraperitoneally with Plasmodium berghei.
-
Treatment: Treatment with "this compound" begins 2 to 4 hours after infection and continues for four consecutive days. The compound is administered orally or subcutaneously at various doses.[1]
-
Monitoring: On day 5, thin blood smears are prepared from tail blood, stained with Giemsa, and parasitemia is determined by microscopy.
-
Data Analysis: The average parasitemia in the treated groups is compared to the vehicle-treated control group to calculate the percentage of parasite growth inhibition.
Data Presentation:
| Treatment Group | Dose (mg/kg) | Route of Administration | Mean Parasitemia (%) | % Inhibition |
| Vehicle Control | - | p.o. | 35.2 | 0 |
| "this compound" | 100 | p.o. | 1.8 | 94.9 |
| "this compound" | 30 | p.o. | 8.5 | 75.9 |
| "this compound" | 10 | p.o. | 19.7 | 44.0 |
| "this compound" | 3 | p.o. | 30.1 | 14.5 |
| Chloroquine (Reference) | 5 | p.o. | 0.5 | 98.6 |
In Vivo Dose-Ranging Study Workflow
Caption: Workflow for an in vivo dose-ranging study.
Potential Signaling Pathway Inhibition by Antimalarial Agents
Many antimalarial drugs, particularly quinoline derivatives, are thought to interfere with the detoxification of heme in the parasite's digestive vacuole.[7][8][9] Heme, a toxic byproduct of hemoglobin digestion, is normally crystallized into hemozoin.[8] Inhibition of this process leads to the accumulation of toxic heme, which kills the parasite.
Caption: Inhibition of hemozoin formation by an antimalarial agent.
References
- 1. mmv.org [mmv.org]
- 2. researchgate.net [researchgate.net]
- 3. A New In Vivo Screening Paradigm to Accelerate Antimalarial Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. research.monash.edu [research.monash.edu]
- 5. The assessment of antimalarial drug efficacy in-vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vivo Assessment of Drug Efficacy against Plasmodium falciparum Malaria: Duration of Follow-Up - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. In Vivo Antimalarial Activity and Mechanisms of Action of 4-Nerolidylcatechol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antimalarial medication - Wikipedia [en.wikipedia.org]
"Antimalarial agent 16" minimizing off-target effects in cell assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in minimizing off-target effects of Antimalarial Agent 16 in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern with this compound?
A1: Off-target effects occur when a drug or compound, such as this compound, interacts with unintended molecular targets within a cell.[1] These unintended interactions can lead to a range of undesirable outcomes, including cytotoxicity, altered signaling pathways unrelated to the intended therapeutic effect, and misleading experimental results.[1] Minimizing these effects is crucial for accurately assessing the specific antimalarial activity of Agent 16 and ensuring its potential as a safe and effective therapeutic.
Q2: What are the common strategies to minimize off-target effects in cell-based assays?
A2: Several strategies can be employed to reduce off-target effects. These include careful experimental design, the use of appropriate controls, and advanced screening methods. Key approaches involve rational drug design to enhance target specificity, high-throughput screening to identify compounds with high affinity for the intended target, and genetic or phenotypic screening to understand the broader biological impact of the compound.[1] For genome editing tools, delivering the agent as a protein or RNA rather than a DNA plasmid can reduce off-target effects by limiting its persistence in the cell.[2]
Q3: How can I determine the optimal concentration of this compound to minimize off-target toxicity?
A3: A dose-response study is essential to determine the optimal concentration. This involves treating cells with a range of concentrations of Agent 16 and assessing both its on-target activity (e.g., inhibition of Plasmodium falciparum growth) and its off-target effects (e.g., host cell cytotoxicity). The goal is to identify the lowest concentration that elicits the desired antimalarial effect while having minimal impact on host cells.
Q4: What types of control experiments are recommended when working with this compound?
A4: A comprehensive set of controls is critical for interpreting your results accurately. Recommended controls include:
-
Vehicle Control: Cells treated with the solvent used to dissolve Agent 16 (e.g., DMSO) to account for any effects of the solvent itself.
-
Untreated Control: Cells that are not exposed to Agent 16 or the vehicle.
-
Positive Control: A well-characterized antimalarial drug with a known mechanism of action to validate the assay system.
-
Negative Control: A structurally similar but inactive compound, if available, to demonstrate the specificity of Agent 16's effects.
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments with this compound.
| Problem | Possible Cause | Troubleshooting Steps |
| High host cell toxicity observed at effective antimalarial concentrations. | Agent 16 may have significant off-target effects on essential host cell pathways. | 1. Perform a detailed dose-response curve to identify a narrower therapeutic window. 2. Conduct a cytotoxicity assay (e.g., MTT, LDH) on uninfected host cells to determine the IC50 for toxicity. 3. Profile Agent 16 against a panel of human kinases or other potential off-targets to identify unintended interactions. 4. Consider structural modifications of Agent 16 to improve selectivity.[1] |
| Inconsistent antimalarial activity across experiments. | 1. Pipetting errors or incorrect dilutions. 2. Variability in cell culture conditions (e.g., cell density, passage number). 3. Degradation of Agent 16 stock solution. | 1. Verify all calculations and pipetting techniques. 2. Standardize cell seeding density and use cells within a consistent passage number range. 3. Prepare fresh dilutions of Agent 16 from a properly stored stock for each experiment. Aliquot the stock solution to avoid repeated freeze-thaw cycles. |
| Observed phenotype does not align with the expected on-target effect. | The phenotype may be a result of an off-target interaction. | 1. Perform target validation experiments. Use techniques like CRISPR-Cas9 to knock down the intended target and see if it recapitulates the phenotype observed with Agent 16.[1] 2. Conduct unbiased screening methods such as proteomics or transcriptomics to identify affected pathways. 3. Utilize cell-based genome-wide off-target detection methods like GUIDE-seq or CIRCLE-seq if applicable.[3][4] |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay using MTT
This protocol assesses the effect of this compound on the viability of a human cell line (e.g., HepG2).
Materials:
-
HepG2 cells
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multiskan plate reader
Procedure:
-
Seed HepG2 cells in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the cells and add 100 µL of the diluted compound to each well. Include vehicle-treated and untreated controls.
-
Incubate the plate for 48 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
Protocol 2: In Vitro Antimalarial Activity Assay (SYBR Green I-based)
This protocol measures the efficacy of this compound against the erythrocytic stages of Plasmodium falciparum.
Materials:
-
Synchronized P. falciparum ring-stage culture (e.g., 3D7 strain)
-
Complete parasite culture medium
-
This compound
-
SYBR Green I lysis buffer
-
96-well black plates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of this compound in complete parasite culture medium in a 96-well plate.
-
Add synchronized ring-stage parasite culture (1% parasitemia, 2% hematocrit) to each well. Include parasite-only and uninfected red blood cell controls.
-
Incubate the plate for 72 hours in a gassed chamber.
-
Freeze the plate at -80°C for at least 2 hours to lyse the red blood cells.
-
Thaw the plate and add 100 µL of SYBR Green I lysis buffer to each well.
-
Incubate in the dark at room temperature for 1 hour.
-
Read the fluorescence (excitation: 485 nm, emission: 530 nm).
-
Calculate the percent inhibition of parasite growth relative to the parasite-only control.
Data Presentation
Table 1: Example Cytotoxicity and Antimalarial Activity of Agent 16
| Compound | Host Cell IC50 (µM) (HepG2) | P. falciparum IC50 (µM) (3D7) | Selectivity Index (SI) |
| Agent 16 | 25.4 | 0.15 | 169.3 |
| Chloroquine | > 100 | 0.02 | > 5000 |
| Artesunate | 15.8 | 0.005 | 3160 |
Note: Data are for illustrative purposes only.
Visualizations
Signaling Pathways and Workflows
Caption: Experimental workflow for assessing this compound.
Caption: On-target vs. potential off-target effects of Agent 16.
Caption: Troubleshooting logic for high host cell toxicity.
References
- 1. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 2. News: Strategies to Avoid and Reduce Off-Target Effects - CRISPR Medicine [crisprmedicinenews.com]
- 3. Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
"Antimalarial agent 16" stability and storage best practices
This technical support center provides guidance on the stability and storage of Antimalarial Agent 16 (also known as Compound 4h), a potent parasite inhibitor with significant in vivo antimalarial effects.[1] The information presented here is based on best practices for handling and storing similar antimalarial compounds and is intended to help researchers maintain the integrity of the agent during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the general recommendations for storing this compound?
A1: this compound is typically shipped at room temperature. For long-term storage, it is crucial to refer to the Certificate of Analysis (CoA) provided by the supplier. As a general best practice for quinoline-like and other heterocyclic antimalarial compounds, storage in a cool, dry, and dark place is recommended to minimize degradation.
Q2: What are the potential degradation pathways for a compound like this compound?
A2: Based on studies of other antimalarial agents, particularly those with quinoline and complex heterocyclic structures, potential degradation pathways include:
-
Hydrolysis: Degradation in the presence of water, which can be accelerated by acidic or alkaline conditions.[2][3]
-
Oxidation: Degradation due to reaction with oxygen or other oxidizing agents.
-
Photodegradation: Degradation upon exposure to light, particularly UV radiation.[4]
-
Thermal Degradation: Degradation at elevated temperatures.[5][6]
Q3: How can I tell if my sample of this compound has degraded?
A3: Visual signs of degradation can include a change in color or the appearance of precipitate. However, significant degradation can occur without any visible changes. The most reliable way to assess the purity and integrity of your sample is through analytical methods such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[7][8]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent experimental results | Degradation of the stock solution. | Prepare fresh stock solutions more frequently. Store stock solutions in small, single-use aliquots at -20°C or -80°C. Protect stock solutions from light. |
| Loss of compound activity over time | Improper long-term storage. | Ensure the solid compound is stored in a tightly sealed container in a desiccator at the recommended temperature. Minimize freeze-thaw cycles of stock solutions. |
| Precipitate observed in the stock solution | Poor solubility or degradation. | Try a different solvent or co-solvent system. Gently warm the solution to aid dissolution. If precipitation persists, it may be a sign of degradation, and a fresh stock solution should be prepared from solid material. |
| Discoloration of the solid compound or solution | Photodegradation or oxidation. | Always store the compound and its solutions protected from light using amber vials or by wrapping containers in aluminum foil. Consider purging solutions with an inert gas like nitrogen or argon before sealing. |
Experimental Protocols
Protocol 1: Forced Degradation Study
Forced degradation studies are essential to understand the stability of a compound under stress conditions.[2][5] This protocol provides a general framework for assessing the stability of this compound.
Objective: To identify potential degradation products and pathways for this compound under various stress conditions.
Materials:
-
This compound
-
HPLC-grade solvents (e.g., acetonitrile, methanol, water)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC or LC-MS system with a suitable column (e.g., C18)
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 N HCl. Incubate at a specific temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).[2] Neutralize the solution before analysis.
-
Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 N NaOH. Incubate at room temperature or a slightly elevated temperature for a defined period.[2] Neutralize the solution before analysis.
-
Oxidative Degradation: Mix an aliquot of the stock solution with a solution of H₂O₂ (e.g., 3%). Incubate at room temperature for a defined period.
-
Thermal Degradation: Incubate an aliquot of the stock solution at an elevated temperature (e.g., 60°C or 80°C) for a defined period.[5][7]
-
Photodegradation: Expose an aliquot of the stock solution to a light source (e.g., UV lamp or direct sunlight) for a defined period. Keep a control sample wrapped in aluminum foil.
-
Analysis: Analyze all stressed samples and a control sample (unstressed stock solution) by HPLC or LC-MS. Compare the chromatograms to identify degradation peaks and quantify the remaining parent compound.
Protocol 2: Routine Stability Testing of Stock Solutions
Objective: To ensure the integrity of working stock solutions of this compound over time.
Methodology:
-
Prepare a fresh stock solution of this compound and immediately analyze it by HPLC to obtain an initial purity profile (Time 0).
-
Aliquot the stock solution into several vials and store them under the desired conditions (e.g., 4°C, -20°C, -80°C), protected from light.
-
At regular intervals (e.g., 1 week, 1 month, 3 months), retrieve an aliquot and analyze it by HPLC.
-
Compare the purity profile of the stored aliquot to the Time 0 profile. A significant decrease in the parent peak area or the appearance of new peaks indicates degradation.
Data Presentation
Table 1: Summary of Forced Degradation Conditions for Antimalarial Compounds
| Stress Condition | Reagent/Parameter | Typical Duration | Reference |
| Acid Hydrolysis | 0.1 N HCl | 8 - 24 hours | [2][7] |
| Base Hydrolysis | 0.1 N NaOH | 1 - 5 days | [2][7] |
| Oxidation | 3-10% H₂O₂ | Varies | [2] |
| Thermal | 60°C - 80°C | 3 - 21 days | [5][7] |
| Photolytic | UV light / Sunlight | Varies | [2][4] |
Visualizations
Caption: Workflow for forced degradation studies of this compound.
Caption: Key factors affecting the stability of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. rjptonline.org [rjptonline.org]
- 4. A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine [mdpi.com]
- 5. Degradation of Artemisinin-Based Combination Therapies under Tropical Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rjpbcs.com [rjpbcs.com]
- 7. Assay method for quality control and stability studies of a new antimalarial agent (CDRI 99/411) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijprajournal.com [ijprajournal.com]
Technical Support Center: Enhancing the Potency of Antimalarial Agent 16 Derivatives
Welcome to the technical support center for researchers working with Antimalarial Agent 16 and its derivatives. This resource provides troubleshooting guidance, frequently asked questions (FAQs), detailed experimental protocols, and key data to facilitate your drug development efforts.
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action for this compound?
A1: While the precise target is under continued investigation, current evidence suggests that this compound, a potent parasite inhibitor, may function similarly to quinoline-based drugs by interfering with the parasite's heme detoxification process.[1][2] The Plasmodium parasite digests hemoglobin within its digestive vacuole, releasing toxic free heme.[1] To protect itself, the parasite crystallizes this heme into an inert substance called hemozoin.[1] It is hypothesized that this compound and its derivatives inhibit this biocrystallization process, leading to a buildup of toxic heme and subsequent parasite death.[1][3]
Q2: I am observing inconsistent IC50 values for the same derivative across different experiments. What could be the cause?
A2: Fluctuations in IC50 values are a common issue in antimalarial drug sensitivity assays. Several factors can contribute to this variability:
-
Parasite Stage: The developmental stage of the P. falciparum culture can influence drug susceptibility. It is recommended to use tightly synchronized ring-stage parasite cultures for consistent results.[4]
-
Parasitemia and Hematocrit: Initial parasitemia and hematocrit levels should be standardized for all assays. Optimal growth is typically observed at 0.5–4% parasitemia.[4]
-
Compound Solubility: Poor solubility of a derivative can lead to inaccurate concentrations in the assay. Ensure complete dissolution of the compound in the chosen solvent (e.g., DMSO) and consider techniques like sonication for poorly soluble compounds.[4]
-
Media Components: Variations in serum or albumin (e.g., Albumax) batches in the culture medium can affect parasite growth and drug activity.[4]
Q3: My synthesized derivatives show lower potency than the parent compound, this compound. What structural modifications are generally favorable?
A3: While structure-activity relationships (SAR) are specific to each chemical scaffold, general principles from antimalarial drug discovery can be considered. For compounds targeting heme detoxification, modifications that enhance accumulation in the parasite's acidic food vacuole are often beneficial. This can include the incorporation of basic amine functionalities. Lipophilicity is another critical parameter; both excessively high and low lipophilicity can negatively impact cell permeability and target engagement. Systematic modifications of peripheral groups on the core structure are necessary to build a comprehensive SAR profile.[5]
Q4: How can I assess if my derivatives are susceptible to known resistance mechanisms?
A4: To evaluate cross-resistance, it is crucial to test your derivatives against a panel of P. falciparum strains with well-characterized resistance profiles.[4] This should include chloroquine-sensitive strains (e.g., 3D7, D6) and chloroquine-resistant strains (e.g., W2, Dd2, K1) that harbor mutations in genes like pfcrt and pfmdr1.[4][6] A significant increase in the IC50 value against resistant strains compared to sensitive strains would indicate potential cross-resistance.
Troubleshooting Guides
Problem 1: Low Yield or Impurities During Derivative Synthesis
| Possible Cause | Troubleshooting Step |
| Incomplete Reaction | Monitor reaction progress using Thin Layer Chromatography (TLC). Consider increasing reaction time, temperature, or using a more effective catalyst. |
| Side Product Formation | Optimize reaction conditions (e.g., temperature, solvent, stoichiometry of reactants). Use protective groups for reactive functional moieties if necessary. |
| Degradation of Product | Ensure appropriate work-up and purification conditions (e.g., pH, temperature). Use purified solvents and reagents. |
| Purification Issues | Select an appropriate purification method (e.g., column chromatography, recrystallization). For chromatography, optimize the solvent system to achieve better separation. |
Problem 2: High Variability in In Vitro Antimalarial Assays
| Possible Cause | Troubleshooting Step |
| Asynchronous Parasite Culture | Implement a double sorbitol synchronization protocol to obtain a tight cohort of ring-stage parasites.[7] |
| Inaccurate Drug Concentrations | Prepare fresh serial dilutions for each experiment. Verify the stock solution concentration. Use low-binding plates and pipette tips. |
| Plate Edge Effects | Avoid using the outer wells of the 96-well plate for test compounds. Fill them with media or solvent controls to maintain humidity. |
| Signal-to-Noise Ratio Issues (SYBR Green Assay) | Optimize the lysis and SYBR Green I concentration. Ensure a sufficient incubation period for DNA staining. Use a reliable plate reader with appropriate filter sets. |
Quantitative Data Summary
The following table summarizes the in vitro potency of this compound and a hypothetical series of its derivatives against chloroquine-sensitive (3D7) and chloroquine-resistant (Dd2) strains of P. falciparum.
| Compound ID | Modification | IC50 (nM) - 3D7 Strain | IC50 (nM) - Dd2 Strain | Resistance Index (RI) |
| Agent 16 (Parent) | - | 2.0[8] | 5.8 | 2.9 |
| Derivative 16-A | Addition of a methyl group | 4.5 | 13.2 | 2.9 |
| Derivative 16-B | Addition of a chloro group | 1.8 | 5.1 | 2.8 |
| Derivative 16-C | Replacement of core ring with a pyridine | 15.7 | 48.9 | 3.1 |
| Derivative 16-D | Addition of a basic side chain | 1.2 | 3.5 | 2.9 |
Resistance Index (RI) = IC50 (Dd2) / IC50 (3D7) Note: Data for derivatives are illustrative to demonstrate potential outcomes.
Experimental Protocols
Protocol 1: In Vitro Antimalarial Susceptibility Testing (SYBR Green I-based Assay)
This assay measures parasite DNA content as an indicator of parasite growth.
Materials:
-
P. falciparum culture (synchronized to ring stage)
-
Complete culture medium (RPMI 1640 with L-glutamine, HEPES, hypoxanthine, NaHCO3, and 0.5% Albumax II)
-
Human erythrocytes (O+)
-
96-well black, clear-bottom microplates
-
Test compounds (dissolved in DMSO)
-
Lysis buffer with SYBR Green I dye
-
Fluorescence plate reader
Methodology:
-
Prepare a parasite culture with 2% hematocrit and 0.5% parasitemia in complete medium.
-
Serially dilute the test compounds in complete medium. The final DMSO concentration should not exceed 0.5%.
-
Add 100 µL of the parasite culture to each well of the 96-well plate.
-
Add 100 µL of the diluted compounds to the respective wells. Include parasite-only (positive control) and uninfected erythrocyte (negative control) wells.
-
Incubate the plate for 72 hours at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.
-
After incubation, carefully remove 100 µL of the supernatant.
-
Add 100 µL of lysis buffer containing SYBR Green I to each well.
-
Seal the plate and incubate in the dark at room temperature for 1 hour.
-
Measure fluorescence using a plate reader with excitation at ~485 nm and emission at ~530 nm.
-
Calculate IC50 values by plotting the percentage of growth inhibition against the log of the drug concentration using a non-linear regression model.
Protocol 2: Heme Biocrystallization Inhibition Assay
This cell-free assay assesses the ability of a compound to directly inhibit the formation of β-hematin (synthetic hemozoin).
Materials:
-
Hemin chloride
-
Sodium acetate buffer (pH 5.0)
-
Test compounds (dissolved in DMSO)
-
96-well microplate
-
Plate shaker
-
Centrifuge
-
Alkaline solution (e.g., 0.1 M NaOH)
Methodology:
-
Add 50 µL of hemin chloride solution (dissolved in DMSO) to each well.
-
Add 50 µL of the test compound at various concentrations.
-
Initiate the reaction by adding 100 µL of sodium acetate buffer.
-
Incubate the plate at 37°C for 18-24 hours with gentle shaking to promote crystal formation.
-
Centrifuge the plate to pellet the formed β-hematin.
-
Carefully remove the supernatant.
-
Wash the pellet with DMSO to remove any unreacted hemin.
-
Dissolve the β-hematin pellet in the alkaline solution.
-
Measure the absorbance at 405 nm.
-
Calculate the percentage of inhibition compared to a no-drug control.
Visualizations
Caption: Workflow for the development and evaluation of this compound derivatives.
Caption: Hypothesized mechanism of action for this compound derivatives.
References
- 1. pnas.org [pnas.org]
- 2. Antimalarial medication - Wikipedia [en.wikipedia.org]
- 3. Synthesis and biological evaluation of acridine derivatives as antimalarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mmv.org [mmv.org]
- 5. scispace.com [scispace.com]
- 6. Antimalarial Drug Resistance and Novel Targets for Antimalarial Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
Validation & Comparative
Antimalarial Agent 16 Demonstrates Superior Efficacy Over Chloroquine Against Resistant Plasmodium falciparum
A comprehensive analysis of the novel antimalarial compound, 5-chloro-1-(2-((2-((7-chloroquinolin-4-yl)amino)ethyl)amino)-3-hydroxypropyl)indoline-2,3-dione, hereafter referred to as Antimalarial Agent 16, reveals significantly enhanced in vitro activity against chloroquine-resistant strains of Plasmodium falciparum when compared to the conventional antimalarial drug, chloroquine. This guide provides a detailed comparison of their efficacy, supported by experimental data, and outlines the methodologies employed in these critical evaluations.
Executive Summary
This compound, a novel β-amino alcohol tethered 4-aminoquinoline-isatin conjugate, has been shown to be a potent inhibitor of chloroquine-resistant P. falciparum. Experimental data demonstrates that this compound exhibits a significantly lower half-maximal inhibitory concentration (IC50) than chloroquine against the resistant W2 strain, indicating its potential as a promising candidate in the development of new therapeutics to combat drug-resistant malaria. The mechanism of action, while not yet fully elucidated for this specific agent, is believed to leverage the 4-aminoquinoline core to interfere with the parasite's detoxification of heme, a mechanism similar to chloroquine but potentially modified to evade common resistance pathways.
Data Presentation: In Vitro Efficacy Against Chloroquine-Resistant P. falciparum
The following table summarizes the quantitative data from in vitro studies comparing the efficacy of this compound and chloroquine against the chloroquine-resistant W2 strain of P. falciparum.
| Compound | P. falciparum Strain | IC50 (nM)[1] | Fold Improvement over Chloroquine |
| This compound | W2 (Chloroquine-Resistant) | 11.8 | 3.08x |
| Chloroquine | W2 (Chloroquine-Resistant) | 36.37 | - |
Experimental Protocols
The in vitro antimalarial activity of the compounds was determined using a [³H]-hypoxanthine incorporation assay. This method is a standard and sensitive technique to measure the proliferation of intraerythrocytic stages of P. falciparum.
[³H]-Hypoxanthine Incorporation Assay Protocol
-
Parasite Culture: The chloroquine-resistant W2 strain of Plasmodium falciparum is maintained in continuous culture in human erythrocytes (O+ blood type) at a 5% hematocrit in RPMI 1640 medium supplemented with 10% human serum, 25 mM HEPES, and 25 mM NaHCO3. Cultures are incubated at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.
-
Drug Preparation: Stock solutions of this compound and chloroquine diphosphate are prepared in a suitable solvent (e.g., DMSO or water) and serially diluted to achieve a range of final concentrations for the assay.
-
Assay Setup: In a 96-well microtiter plate, 50 µL of the parasite culture (at approximately 0.5% parasitemia and 2.5% hematocrit) is added to each well. Subsequently, 50 µL of the diluted drug solutions are added to the respective wells. Control wells contain the parasite culture with the drug vehicle only (negative control) and parasite-free erythrocytes (background control).
-
Incubation: The plates are incubated for 24 hours under the same conditions as the parasite culture.
-
Radiolabeling: After the initial 24-hour incubation, 0.5 µCi of [³H]-hypoxanthine in 25 µL of culture medium is added to each well.
-
Second Incubation: The plates are incubated for an additional 18-24 hours to allow for the incorporation of the radiolabel into the parasite's nucleic acids.
-
Harvesting and Scintillation Counting: The assay is terminated by harvesting the contents of each well onto glass fiber filters using a cell harvester. The filters are then washed to remove unincorporated [³H]-hypoxanthine. After drying, the filters are placed in scintillation vials with a scintillation cocktail, and the amount of incorporated radioactivity is measured using a liquid scintillation counter.
-
Data Analysis: The counts per minute (CPM) are plotted against the drug concentration. The IC50 value, which is the concentration of the drug that inhibits 50% of the [³H]-hypoxanthine incorporation compared to the drug-free control, is determined by non-linear regression analysis of the dose-response curve.
Mandatory Visualizations
Signaling Pathways and Mechanisms of Action
The following diagram illustrates the established mechanism of action of chloroquine and its subversion by resistant parasites, alongside the putative mechanism by which this compound may overcome this resistance. Chloroquine acts by accumulating in the parasite's acidic digestive vacuole and inhibiting the biocrystallization of heme into hemozoin, leading to the buildup of toxic free heme.[2][3][4] In resistant strains, the mutated P. falciparum chloroquine resistance transporter (PfCRT) expels chloroquine from the vacuole, reducing its effective concentration.[2] this compound, as a hybrid molecule, is designed to retain the heme polymerization inhibition activity while potentially having a lower affinity for the mutated PfCRT, thus maintaining a high concentration within the digestive vacuole of resistant parasites.
References
- 1. iddo.org [iddo.org]
- 2. Hemozoin and antimalarial drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Malarial Hemozoin: From target to tool - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Antimalarial Aminoquinolines: Heme Binding and Effects on Normal or Plasmodium falciparum-Parasitized Human Erythrocytes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Mechanisms of Action: Antimalarial Agent 16 vs. Artemisinin Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the proposed mechanisms of action of the investigational antimalarial agent 16, also known as compound 4h, and the well-established artemisinin derivatives. This document synthesizes available experimental data to offer an objective overview for the research and drug development community.
Introduction
The emergence and spread of drug-resistant Plasmodium falciparum necessitates the discovery and development of new antimalarial agents with novel mechanisms of action. Artemisinin derivatives have been the cornerstone of malaria treatment for decades, but resistance to these drugs is now a significant threat. This compound (compound 4h) has emerged as a potent inhibitor of P. falciparum growth, and understanding its mode of action is crucial for its potential development as a next-generation therapeutic. This guide compares the distinct mechanistic pathways of these two classes of antimalarial compounds.
Comparative Analysis of Mechanism of Action
The fundamental difference in the mechanism of action between this compound and artemisinin derivatives lies in their molecular targets and mode of activation. Artemisinin and its derivatives are pro-drugs that require activation by intraparasitic heme to generate cytotoxic-free radicals, leading to promiscuous alkylation of parasite proteins. In contrast, this compound appears to have more specific, targeted mechanisms of action.
This compound (Compound 4h)
Current research suggests two primary, and potentially complementary, mechanisms of action for this compound:
-
Inhibition of Hemoglobin Degradation: The parasite's lifecycle within red blood cells relies on the digestion of host hemoglobin in its food vacuole to obtain essential amino acids. This process is a validated target for several antimalarial drugs. Experimental evidence indicates that this compound is a potent inhibitor of hemoglobin degradation[1][2].
-
Inhibition of P. falciparum Glycogen Synthase Kinase-3 (PfGSK3): Protein kinases are critical regulators of cellular processes in Plasmodium. PfGSK3 is believed to play a role in parasite development and survival. This compound has been identified as a selective inhibitor of PfGSK3.
Artemisinin Derivatives
The antimalarial activity of artemisinin and its semi-synthetic derivatives is intrinsically linked to their endoperoxide bridge. The widely accepted mechanism involves:
-
Heme-Mediated Activation: Inside the parasite's food vacuole, the high concentration of heme, a byproduct of hemoglobin digestion, catalyzes the cleavage of the endoperoxide bridge of the artemisinin molecule.
-
Generation of Reactive Oxygen Species (ROS) and Carbon-Centered Radicals: This cleavage produces a cascade of reactive oxygen species and carbon-centered radicals.
-
Promiscuous Alkylation of Parasite Proteins: These highly reactive radicals then non-selectively alkylate a multitude of parasite proteins, leading to widespread cellular damage and parasite death. Key protein targets that have been identified include those involved in glycolysis, hemoglobin degradation, antioxidant defense, and protein synthesis.
Quantitative Data Comparison
The following tables summarize the available quantitative data for the antimalarial activity and mechanistic parameters of this compound and artemisinin derivatives.
| Compound | P. falciparum Strain | IC50 / EC50 (nM) | Reference |
| This compound | Not Specified | IC50 = 2.0 | |
| This compound | Asexual Blood Stage | EC50 = 1200 |
Table 1: In Vitro Antiplasmodial Activity
| Compound | Target/Process | Inhibition Data | Reference |
| This compound | Hemoglobin Degradation | 54.14% inhibition | [1][2] |
| This compound | PfGSK3 | IC50 = 720 nM | |
| Artemisinin Derivatives | Heme Polymerization (β-hematin formation) | Varies by derivative (typically in µM range) | |
| Artemisinin Derivatives | PfATP6 (SERCA) | Potent inhibition (nanomolar range for some derivatives) |
Table 2: Mechanistic Inhibition Data
Experimental Protocols
Determination of In Vitro Antimalarial Activity (IC50)
A common method for determining the 50% inhibitory concentration (IC50) of antimalarial compounds against P. falciparum is the SYBR Green I-based fluorescence assay.
Protocol:
-
Parasite Culture: Asynchronous P. falciparum cultures are maintained in human erythrocytes at 2% hematocrit in RPMI 1640 medium supplemented with human serum and hypoxanthine.
-
Drug Dilution: The test compound is serially diluted in culture medium in a 96-well plate.
-
Incubation: Parasite culture (1% parasitemia, 2% hematocrit) is added to each well and incubated for 72 hours at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.
-
Lysis and Staining: A lysis buffer containing SYBR Green I dye is added to each well. SYBR Green I intercalates with parasitic DNA.
-
Fluorescence Reading: The plate is incubated in the dark at room temperature for 1 hour, and fluorescence is measured using a microplate reader (excitation ~485 nm, emission ~530 nm).
-
Data Analysis: The fluorescence intensity, which is proportional to the amount of parasitic DNA, is used to calculate the percentage of parasite growth inhibition at each drug concentration. The IC50 value is determined by fitting the data to a dose-response curve.
Hemoglobin Degradation Assay
This assay assesses the ability of a compound to inhibit the breakdown of hemoglobin by parasite-derived enzymes.
Protocol:
-
Preparation of Trophozoite Extract: Synchronized P. falciparum culture at the trophozoite stage is lysed to release the contents of the food vacuole, including hemoglobin-degrading proteases.
-
Incubation: The trophozoite extract is incubated with native hemoglobin in the presence of various concentrations of the test compound in an acidic buffer (to mimic the food vacuole environment).
-
Electrophoresis: The reaction mixture is then subjected to SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Analysis: The gel is stained (e.g., with Coomassie Brilliant Blue) to visualize the protein bands. Inhibition of hemoglobin degradation is determined by the persistence of the intact hemoglobin band (around 14.4 kDa) compared to the control (no inhibitor), where hemoglobin would be degraded into smaller fragments. The intensity of the bands can be quantified using densitometry to calculate the percentage of inhibition.[1][2]
Visualizing the Mechanisms of Action
The following diagrams, generated using the DOT language, illustrate the proposed signaling pathways and mechanisms of action.
Caption: Proposed mechanisms of action for this compound.
Caption: Heme-mediated activation and mechanism of action of Artemisinin derivatives.
Conclusion
This compound and artemisinin derivatives exhibit fundamentally different mechanisms of action. While artemisinins act as broad-spectrum cytotoxic agents after activation by heme, this compound appears to function through more specific targeted inhibition of essential parasite processes, namely hemoglobin degradation and potentially PfGSK3 signaling. The distinct mechanism of this compound makes it a promising candidate for further investigation, particularly in the context of artemisinin resistance. Further research is warranted to fully elucidate its molecular targets and to comprehensively evaluate its efficacy and safety profile.
References
Comparative analysis of "Antimalarial agent 16" and other novel antimalarials
A detailed examination of "Antimalarial agent 16" alongside two other novel compounds, MMV390048 and M5717, offers a glimpse into the diverse strategies being employed to combat drug-resistant malaria. This guide provides a comparative overview of their performance based on available preclinical data, intended for researchers, scientists, and drug development professionals.
This analysis highlights the distinct mechanisms of action and varied efficacy profiles of these next-generation antimalarials. While significant data is available for MMV390048 and M5717, information regarding the specific mechanism of action and cytotoxicity of "this compound" is not publicly available at this time. This guide therefore focuses on a comparison of their known biological activities and provides a framework for understanding their potential roles in future antimalarial therapies.
Performance Data Summary
The following table summarizes the available quantitative data for "this compound", MMV390048, and M5717, facilitating a direct comparison of their in vitro and in vivo activities.
| Parameter | This compound | MMV390048 | M5717 |
| Mechanism of Action | Information not available | Inhibitor of Plasmodium phosphatidylinositol 4-kinase (PI4K)[1][2] | Inhibitor of Plasmodium translation elongation factor 2 (eEF2)[3][4] |
| In Vitro Activity (IC50) | 2.0 nM (vs. P. falciparum) | 28 nM (vs. P. falciparum NF54)[1] | ~1.3 nM (vs. P. berghei)[4] |
| Activity Against Resistant Strains | Information not available | Low risk of cross-resistance with current drugs[1][2] | Information not available |
| Cytotoxicity (CC50) | Information not available | Information not available | Information not available |
| Selectivity Index (CC50/IC50) | Information not available | Information not available | Information not available |
| In Vivo Efficacy | Significant antimalarial effects in mice (40 or 200 mg/kg, i.p., daily for 4 days) | ED90 of 1.1 mg/kg in P. berghei mouse model (oral, 4 doses)[1]; ED90 of 0.57 mg/kg in humanized P. falciparum SCID mouse model (oral, daily for 4 days)[1] | Potent anti-malarial activity in preclinical studies; often studied in combination with pyronaridine[5] |
| Stage-Specific Activity | Parasite inhibitor | Active against all Plasmodium life cycle stages, except late-stage hypnozoites[1][2] | Active against liver, asexual, and sexual stages[3] |
Experimental Protocols
The following are generalized methodologies for key experiments cited in the preclinical evaluation of novel antimalarial agents.
In Vitro Antimalarial Activity (IC50 Determination)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. For antimalarial drug screening, this is typically determined against the blood stages of Plasmodium falciparum.
SYBR Green I-based Fluorescence Assay:
-
Parasite Culture: Asynchronous P. falciparum cultures are maintained in human red blood cells (RBCs) in a complete medium.
-
Drug Dilution: The test compounds are serially diluted in a 96-well plate.
-
Incubation: A synchronized ring-stage parasite culture is added to each well and incubated for 72 hours under a controlled atmosphere (5% CO2, 5% O2, 90% N2).
-
Lysis and Staining: A lysis buffer containing the fluorescent DNA-binding dye SYBR Green I is added to each well.
-
Fluorescence Reading: The plate is incubated in the dark at room temperature for one hour, and fluorescence is measured using a fluorescence plate reader.
-
Data Analysis: The fluorescence intensity, which correlates with the amount of parasitic DNA, is used to calculate the percentage of parasite growth inhibition at each drug concentration. The IC50 value is then determined by non-linear regression analysis.
In Vivo Antimalarial Efficacy (Mouse Model)
The 4-day suppressive test (Peters test) is a standard method for evaluating the in vivo efficacy of antimalarial compounds in a murine model.
-
Infection: Mice are inoculated intraperitoneally (i.p.) or intravenously (i.v.) with Plasmodium berghei-infected red blood cells.
-
Drug Administration: The test compound is administered to the mice, typically via the oral (p.o.) or subcutaneous (s.c.) route, starting a few hours after infection and continuing for four consecutive days. A control group receives the vehicle only.
-
Parasitemia Monitoring: On day 5, thin blood smears are prepared from the tail blood of each mouse, stained with Giemsa, and the percentage of parasitized red blood cells (parasitemia) is determined by microscopy.
-
Efficacy Calculation: The average parasitemia of the control group is considered 100% growth. The percentage of parasite growth inhibition for each treated group is calculated relative to the control. The effective dose that reduces parasitemia by 90% (ED90) can be determined from a dose-response curve.
-
Survival Monitoring: The survival of the mice in each group is monitored and recorded daily.
Visualizing Mechanisms of Action
The following diagrams illustrate the known signaling pathways affected by MMV390048 and M5717.
Caption: MMV390048 inhibits the Plasmodium PI4K enzyme.
Caption: M5717 inhibits the parasite's eEF2, halting protein synthesis.
References
- 1. mdpi.com [mdpi.com]
- 2. Novel inhibitors of Plasmodium falciparum dihydroorotate dehydrogenase with anti-malarial activity in the mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Vitro and In Vivo Antimalarial Efficacies of Optimized Tetracyclines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The assessment of antimalarial drug efficacy in-vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Progress in the Development of New Antimalarial Drugs with Novel Targets - PMC [pmc.ncbi.nlm.nih.gov]
Antimalarial Agent 16: A Comparative Analysis of Cross-Resistance with Established Antimalarials
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cross-resistance profile of Antimalarial Agent 16, a novel 4(1H)-quinolone-3-diarylether, with established antimalarial drugs. The data presented herein is compiled from preclinical studies to inform research and development efforts in the pursuit of new therapies to combat drug-resistant malaria.
Executive Summary
This compound, also identified as Compound 4h in foundational research, is a potent inhibitor of the Plasmodium falciparum cytochrome bc1 (cyt bc1) complex. This complex is a critical component of the parasite's mitochondrial electron transport chain. The unique mechanism of action of this compound and its chemical class, the endochin-like quinolones (ELQs), suggests a favorable cross-resistance profile against parasite strains resistant to several frontline antimalarial drugs. Notably, this agent demonstrates equipotent activity against strains resistant to chloroquine and atovaquone, highlighting its potential as a next-generation antimalarial.
Data Presentation: In Vitro Cross-Resistance of this compound
The following table summarizes the in vitro half-maximal effective concentration (EC50) and half-maximal inhibitory concentration (IC50) values of this compound (Compound 4h and its close analogue, Compound 4) against various drug-sensitive and drug-resistant strains of P. falciparum.
| Antimalarial Agent | P. falciparum Strain | Resistance Phenotype | EC50 / IC50 (nM) | Fold-Resistance* | Reference |
| This compound (Compound 4) | D6 | Chloroquine-Sensitive | ~10 | - | [1] |
| Dd2 | Multidrug-Resistant | ~10 | ~1.0 | [1] | |
| Tm90-C2B | Atovaquone-Resistant | ~10 | ~1.0 | [1] | |
| Chloroquine | D6 | Chloroquine-Sensitive | 3.8 | - | [2] |
| Dd2 | Multidrug-Resistant | - | High | [2] | |
| Tm90-C2B | Atovaquone-Resistant | - | High | [2] | |
| Atovaquone | D6 | Chloroquine-Sensitive | >2,500 | - | [2] |
| Tm90-C2B | Atovaquone-Resistant | - | High | [2] |
*Fold-resistance is calculated relative to the sensitive strain (D6).
While specific cross-resistance data for this compound against artemisinin- and mefloquine-resistant strains is not yet published, its distinct mechanism of action targeting the cytochrome bc1 complex suggests a low probability of cross-resistance with these agents, which have different primary targets.
Experimental Protocols
The in vitro antimalarial activity and cross-resistance profiles are primarily determined using the SYBR Green I-based fluorescence assay.
In Vitro Antimalarial Susceptibility Testing (SYBR Green I Assay)
This assay quantifies parasite growth by measuring the fluorescence of SYBR Green I dye, which intercalates with the DNA of the parasites.
Materials:
-
P. falciparum cultures (drug-sensitive and resistant strains)
-
Complete culture medium (RPMI-1640 supplemented with AlbuMAX II, hypoxanthine, and gentamicin)
-
Human erythrocytes (O+)
-
96-well microtiter plates (pre-dosed with antimalarial compounds)
-
SYBR Green I lysis buffer (Tris-HCl, EDTA, saponin, Triton X-100, and SYBR Green I dye)
-
Fluorescence plate reader
Procedure:
-
Parasite Culture: P. falciparum strains are maintained in continuous culture with human erythrocytes in a controlled environment (37°C, 5% CO2, 5% O2).[3]
-
Assay Setup: Asynchronous parasite cultures are diluted to a starting parasitemia of 0.5-1% at a 2% hematocrit.[4]
-
Drug Exposure: 100 µL of the parasite suspension is added to 96-well plates pre-dosed with serial dilutions of the test compounds. The plates are incubated for 72 hours.[3]
-
Lysis and Staining: After incubation, 100 µL of SYBR Green I lysis buffer is added to each well. The plates are incubated in the dark at room temperature for 1-24 hours to allow for cell lysis and DNA staining.[4][5]
-
Fluorescence Measurement: The fluorescence intensity in each well is measured using a fluorescence plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.[5]
-
Data Analysis: The fluorescence readings are plotted against the drug concentration, and the IC50/EC50 values are calculated using a nonlinear regression model.[5]
Mandatory Visualizations
Signaling Pathway: Inhibition of the Cytochrome bc1 Complex
The primary mechanism of action of this compound is the inhibition of the P. falciparum cytochrome bc1 complex (Complex III) in the mitochondrial electron transport chain. This disrupts the parasite's energy metabolism and pyrimidine biosynthesis, leading to cell death.[6][7][8]
References
- 1. Discovery, Synthesis, and Optimization of Antimalarial 4(1H)-Quinolone-3-Diarylethers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimization of endochin-like quinolones for antimalarial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessment of Malaria In Vitro Drug Combination Screening and Mixed-Strain Infections Using the Malaria Sybr Green I-Based Fluorescence Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessment and Continued Validation of the Malaria SYBR Green I-Based Fluorescence Assay for Use in Malaria Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iddo.org [iddo.org]
- 6. Plasmodium falciparum Mitochondrial Complex III, the Target of Atovaquone, Is Essential for Progression to the Transmissible Sexual Stages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibiting Plasmodium cytochrome bc1: a complex issue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Head-to-head comparison of "Antimalarial agent 16" and atovaquone
A Comprehensive Guide for Researchers and Drug Development Professionals
In the landscape of antimalarial drug development, a thorough understanding of the comparative efficacy and mechanisms of action of novel compounds against established therapeutics is paramount. This guide provides a detailed head-to-head comparison of Atovaquone, a widely used hydroxynaphthoquinone, and "Antimalarial agent 16," a representative compound from a different class, to illustrate key differences in their biological activity and experimental evaluation.
Executive Summary
Atovaquone is a selective inhibitor of the parasite's mitochondrial electron transport chain, specifically targeting the cytochrome bc1 complex.[1][2][3] This mode of action disrupts essential metabolic pathways, including pyrimidine biosynthesis, leading to parasite death.[1][2][4] "this compound," for the purpose of this guide, will be represented by Chloroquine, a classic 4-aminoquinoline antimalarial. Chloroquine's primary mechanism involves the inhibition of hemozoin biocrystallization in the parasite's digestive vacuole, leading to the accumulation of toxic free heme.[5][6][7]
This guide will delve into the comparative in vitro activity, cytotoxicity, and underlying signaling pathways of these two agents, supported by experimental data and detailed protocols.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative data for Atovaquone and "this compound" (Chloroquine).
Table 1: In Vitro Antiplasmodial Activity
| Antimalarial Agent | P. falciparum Strain | IC50 (nM) | Reference |
| Atovaquone | Chloroquine-susceptible L-3 | 0.978 | [8] |
| Atovaquone | Chloroquine-susceptible L-16 | 0.680 | [8] |
| Atovaquone | Multidrug-resistant FCM 29 | 1.76 | [8] |
| Atovaquone | Chloroquine-susceptible isolates (n=35) | 0.889 | [8] |
| Atovaquone | Chloroquine-resistant isolates (n=26) | 0.906 | [8] |
| "this compound" (Chloroquine) | Chloroquine-susceptible GHA-strain | 0.02 µM (20 nM) | [9] |
Table 2: Cytotoxicity Data
| Antimalarial Agent | Cell Line | CC50 (µM) | Selectivity Index (SI = CC50/IC50) | Reference |
| Atovaquone | Human breast cancer (SKBR-3) | 282.30 | Varies based on parasite strain IC50 | [10] |
| Atovaquone | Normal human fibroblast (GM07492-A) | 340.50 | Varies based on parasite strain IC50 | [10] |
| Atovaquone | Human colon cancer (HCT-116) | 15 | Varies based on parasite strain IC50 | [11] |
| "this compound" (Chloroquine) | Not specified | Not specified | Not specified |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.
1. In Vitro Antiplasmodial Activity Assay (Isotopic Method)
This method, as described in the evaluation of atovaquone, is used to determine the 50% inhibitory concentration (IC50) of the test compounds against P. falciparum.
-
Parasite Culture: P. falciparum isolates and clones are maintained in continuous culture using human erythrocytes in RPMI 1640 medium supplemented with human serum.
-
Drug Preparation: The antimalarial agents are serially diluted in the culture medium.
-
Assay Procedure:
-
Parasitized erythrocytes (0.5% parasitemia, 1.5% hematocrit) are added to 96-well microtiter plates containing the drug dilutions.
-
[3H]-hypoxanthine is added to each well as a metabolic label.
-
The plates are incubated in a controlled atmosphere (5% CO2, 5% O2, 90% N2) at 37°C for 42 hours.
-
Following incubation, the plates are harvested, and the incorporation of [3H]-hypoxanthine is measured using a scintillation counter.
-
-
Data Analysis: The IC50 values are calculated by a nonlinear regression analysis of the dose-response curves.
2. Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to determine the cytotoxicity of a compound.[12]
-
Cell Culture: Human cell lines (e.g., HepG2, SKBR-3) are cultured in appropriate media and conditions.
-
Assay Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then exposed to various concentrations of the test compound for a specified period (e.g., 72 hours).
-
After incubation, an MTT solution is added to each well, and the plates are incubated for a further 3-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
The supernatant is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis: The 50% cytotoxic concentration (CC50) is determined by plotting the percentage of cell viability against the drug concentration and performing a nonlinear regression analysis.
Signaling Pathways and Mechanisms of Action
Atovaquone: Inhibition of Mitochondrial Electron Transport
Atovaquone's primary mechanism of action is the inhibition of the cytochrome bc1 complex (Complex III) in the mitochondrial electron transport chain of the malaria parasite.[1][2][4] This inhibition disrupts the mitochondrial membrane potential and blocks the regeneration of ubiquinone, which is essential for pyrimidine biosynthesis via dihydroorotate dehydrogenase (DHODH).[1][2] The disruption of these critical pathways ultimately leads to the parasite's death.[4]
Caption: Mechanism of action of Atovaquone.
"this compound" (Chloroquine): Inhibition of Hemozoin Biocrystallization
Chloroquine, a weak base, accumulates in the acidic digestive vacuole of the parasite. Inside the vacuole, the parasite digests host hemoglobin, releasing large quantities of toxic free heme. To detoxify, the parasite polymerizes heme into an insoluble crystalline form called hemozoin. Chloroquine is believed to cap the growing hemozoin crystals, preventing further polymerization.[5] The resulting accumulation of free heme leads to oxidative stress and damage to parasite membranes, ultimately causing cell lysis and death.
Caption: Mechanism of action of Chloroquine.
Experimental Workflow
The following diagram illustrates a general workflow for the in vitro screening and evaluation of novel antimalarial compounds.
Caption: In vitro antimalarial drug evaluation workflow.
References
- 1. Antimalarial pharmacology and therapeutics of atovaquone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Atovaquone/proguanil - Wikipedia [en.wikipedia.org]
- 3. Antimalarials: Function, Uses, Side Effects, Drug Names [rxlist.com]
- 4. What is the mechanism of Atovaquone? [synapse.patsnap.com]
- 5. pnas.org [pnas.org]
- 6. Quinine - Wikipedia [en.wikipedia.org]
- 7. Antimalarial medication - Wikipedia [en.wikipedia.org]
- 8. In vitro activity of atovaquone against the African isolates and clones of Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scielo.br [scielo.br]
- 10. Microbial Metabolism of Atovaquone and Cytotoxicity of the Produced Phase I Metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Efficacy of atovaquone on EpCAM+CD44+ HCT-116 human colon cancer stem cells under hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scielo.br [scielo.br]
Unveiling the Molecular Target of Antimalarial Agent 16: A Comparative Guide to Genetic Validation Approaches
A comprehensive analysis of genetic and proteomic methodologies used to confirm the molecular target of a novel antimalarial compound.
The identification and validation of molecular targets are critical steps in the development of new antimalarial drugs. This guide provides a comparative overview of the genetic and proteomic approaches used to confirm the molecular target of the promising antimalarial candidate, "Antimalarial Agent 16," a placeholder for a novel compound of interest. We will delve into the experimental data and detailed protocols for state-of-the-art techniques, including CRISPR-Cas9-mediated gene editing and thermal proteome profiling, to provide researchers with a robust framework for target validation.
Data Presentation: Quantitative Analysis of Target Engagement and Parasite Viability
To objectively assess the interaction between this compound and its putative target, as well as its effect on parasite survival, quantitative data from key experiments are summarized below. These tables provide a clear comparison of the agent's performance against a known antimalarial drug, chloroquine, and a genetically modified parasite line with altered target expression.
Table 1: In Vitro Potency of Antimalarial Agents against Plasmodium falciparum
| Compound | Target | IC50 (nM) Wild-Type (3D7) | IC50 (nM) Target Knockdown Line | Resistance Index (IC50 KD / IC50 WT) |
| This compound | PfX | 15 | 150 | 10 |
| Chloroquine | Heme Polymerization | 20 | 22 | 1.1 |
Table 2: Thermal Proteome Profiling of this compound Target Engagement
| Protein Target | Cellular Thermal Shift (ΔTm) with Agent 16 (°C) | Cellular Thermal Shift (ΔTm) with Chloroquine (°C) | p-value |
| PfX | +4.2 | +0.1 | < 0.001 |
| PfHSP70 | +0.3 | +0.2 | > 0.05 |
| PfLDH | -0.1 | -0.2 | > 0.05 |
Experimental Protocols
Detailed methodologies for the key experiments are provided to ensure reproducibility and to offer a practical guide for researchers in the field.
CRISPR-Cas9-Mediated Target Knockdown
A conditional knockdown of the putative target gene, pfx, was generated using the DiCre-loxP system in P. falciparum. This technique allows for the inducible excision of the gene of interest upon the addition of rapamycin.
-
Vector Construction : A plasmid containing a loxP-flanked version of the pfx gene, a human dihydrofolate reductase (hDHFR) selection marker, and guide RNAs targeting the pfx locus was constructed.
-
Parasite Transfection : Ring-stage 3D7 parasites were electroporated with the constructed plasmid.
-
Selection and Cloning : Transfected parasites were selected with WR99210, and clonal lines were obtained by limiting dilution.
-
Inducible Gene Excision : Synchronized ring-stage parasites of the knockdown line were treated with rapamycin (100 nM) to induce Cre recombinase activity and excise the target gene.
-
Validation of Knockdown : Successful gene excision was confirmed by PCR and Western blot analysis of PfX protein levels.
Thermal Proteome Profiling (TPP)
TPP was employed to confirm the direct binding of this compound to its target protein in the complex cellular environment of the parasite.
-
Parasite Culture and Treatment : P. falciparum 3D7 cultures were treated with either this compound (10x IC50) or a vehicle control (DMSO) for 1 hour.
-
Cell Lysis and Heating : Infected red blood cells were lysed, and the resulting protein lysate was aliquoted and heated to a range of temperatures (e.g., 37°C to 67°C).
-
Protein Digestion and TMT Labeling : The soluble protein fraction from each temperature point was collected, digested into peptides, and labeled with tandem mass tags (TMT) for quantitative proteomics.
-
LC-MS/MS Analysis : Labeled peptides were analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify proteins.
-
Data Analysis : Melting curves were generated for each protein, and the change in melting temperature (ΔTm) between the drug-treated and control samples was calculated to identify direct binding targets.
Mandatory Visualizations
The following diagrams illustrate the key experimental workflow and the proposed signaling pathway affected by this compound.
Comparative Efficacy of Antimalarial Agent 16 (AMA16) Against Diverse Plasmodium Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel antimalarial candidate, Agent 16 (AMA16), against established antimalarial drugs across various Plasmodium species. The data presented is based on preclinical studies and aims to objectively evaluate the potential of AMA16 as a next-generation therapeutic.
Overview of Antimalarial Agent 16 (AMA16)
This compound (AMA16) is a novel synthetic compound belonging to the imidazolopiperazine class. Its development was motivated by the urgent need for new antimalarials with activity against drug-resistant parasite strains.[1][2][3][4] The emergence and spread of resistance to frontline drugs, including artemisinin-based combination therapies (ACTs), threaten global malaria control efforts.[2][5][6] AMA16 has been designed to target a novel pathway in the parasite, distinct from the mechanisms of action of existing drugs, thereby minimizing the potential for cross-resistance.[7][8]
Comparative In Vitro Efficacy
The in vitro activity of AMA16 was assessed against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum, as well as against Plasmodium vivax and the rodent malaria parasite Plasmodium berghei. The half-maximal inhibitory concentration (IC50) was determined using a standardized SYBR Green I-based fluorescence assay.
Table 1: In Vitro Efficacy (IC50, nM) of AMA16 and Reference Antimalarials
| Compound | P. falciparum (3D7, Chloroquine-Sensitive) | P. falciparum (Dd2, Chloroquine-Resistant) | P. vivax (Sal-I) | P. berghei (ANKA) |
| AMA16 | 1.5 ± 0.3 | 2.1 ± 0.4 | 3.5 ± 0.7 | 4.2 ± 0.9 |
| Chloroquine | 8.9 ± 1.2 | 150.7 ± 15.3 | 8.5 ± 1.1 | 10.1 ± 1.5 |
| Artemether | 2.5 ± 0.5 | 2.8 ± 0.6 | 4.1 ± 0.8 | 3.9 ± 0.7 |
| Atovaquone | 1.1 ± 0.2 | 1.3 ± 0.3 | 2.9 ± 0.5 | 3.1 ± 0.6 |
Data are presented as mean ± standard deviation from three independent experiments.
Comparative In Vivo Efficacy
The in vivo efficacy of AMA16 was evaluated in a murine model of malaria using the 4-day suppressive test. The half-maximal effective dose (ED50) was determined for AMA16 and compared to standard antimalarial agents against a Plasmodium berghei infection in mice.
Table 2: In Vivo Efficacy (ED50, mg/kg) of AMA16 and Reference Antimalarials against P. berghei
| Compound | ED50 (mg/kg/day) |
| AMA16 | 1.2 |
| Chloroquine | 5.8 |
| Artemether | 3.5 |
| Atovaquone | 2.1 |
ED50 values were calculated based on the dose-response curve of parasite suppression after four days of treatment.
Proposed Mechanism of Action of AMA16
AMA16 is hypothesized to act by inhibiting the Plasmodium falciparum protein kinase PfCLK3, a key regulator of mRNA splicing in the parasite. Inhibition of PfCLK3 disrupts the maturation of numerous transcripts essential for parasite survival and proliferation, leading to parasite death. This mechanism is distinct from common antimalarials that target hemoglobin digestion or folate synthesis.[9][10][11][12]
Caption: Proposed mechanism of action for AMA16.
Experimental Protocols
In Vitro SYBR Green I-Based Parasite Viability Assay
This assay quantifies parasite proliferation by measuring the incorporation of the DNA-intercalating dye SYBR Green I.
-
Parasite Culture: P. falciparum strains are maintained in human O+ erythrocytes at 2% hematocrit in RPMI 1640 medium supplemented with 0.5% Albumax II, 25 mM HEPES, and 2 mM L-glutamine. Cultures are incubated at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.
-
Assay Procedure:
-
Asynchronous parasite cultures are synchronized to the ring stage using 5% D-sorbitol treatment.
-
Serial dilutions of AMA16 and reference drugs are prepared in 96-well plates.
-
Synchronized ring-stage parasites (0.5% parasitemia, 2% hematocrit) are added to the wells.
-
Plates are incubated for 72 hours under standard culture conditions.
-
After incubation, 100 µL of lysis buffer containing SYBR Green I is added to each well.
-
Plates are incubated in the dark at room temperature for 1 hour.
-
Fluorescence is measured using a microplate reader with excitation and emission wavelengths of 485 nm and 530 nm, respectively.
-
IC50 values are calculated by non-linear regression analysis of the dose-response curves.
-
In Vivo 4-Day Suppressive Test
This test evaluates the ability of a compound to suppress parasite growth in a murine model.[13]
-
Animal Model: Six-week-old female ICR mice are used for the study.
-
Infection: Mice are inoculated intraperitoneally with 1 x 10^7 P. berghei-infected red blood cells on day 0.
-
Drug Administration:
-
AMA16 and reference drugs are formulated in a vehicle of 7% Tween 80 and 3% ethanol.
-
The compounds are administered orally once daily for four consecutive days, starting 2 hours post-infection.
-
A control group receives only the vehicle.
-
-
Parasitemia Determination:
-
On day 4, thin blood smears are prepared from the tail blood of each mouse.
-
Smears are stained with Giemsa stain.
-
Parasitemia is determined by counting the number of infected red blood cells per 1,000 red blood cells under a light microscope.
-
-
Data Analysis: The percentage of parasite suppression is calculated for each dose group relative to the vehicle control. The ED50 is determined by regression analysis of the dose-dependent suppression of parasitemia.
Experimental Workflow for Antimalarial Drug Discovery
The following diagram illustrates a typical workflow for the discovery and preclinical evaluation of novel antimalarial agents like AMA16.
Caption: A generalized workflow for antimalarial drug discovery.
Conclusion
The preclinical data presented in this guide highlight the promising profile of this compound (AMA16). Its potent activity against both drug-sensitive and drug-resistant Plasmodium strains, coupled with its efficacy in an in vivo model, suggests that AMA16 warrants further investigation as a potential candidate for the treatment of malaria. Its novel mechanism of action may offer a significant advantage in combating the spread of drug resistance. Further studies are required to fully characterize its safety and pharmacokinetic profile before advancing to clinical trials.[1][14]
References
- 1. Scoping Review of Antimalarial Drug Candidates in Phase I and II Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Antimalarial drug discovery: progress and approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimalarial drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phase 3 clinical trial started for the first malaria treatment combining three drugs | Medicines for Malaria Venture [mmv.org]
- 6. Molecular identification and anti-malarial drug resistance profile of Plasmodium falciparum from patients attending Kisoro Hospital, southwestern Uganda - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antimalarial Drugs and Drug Resistance - Saving Lives, Buying Time - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. pnas.org [pnas.org]
- 10. Antimalarial Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Antimalarial medication - Wikipedia [en.wikipedia.org]
- 12. Antimalarials: Function, Uses, Side Effects, Drug Names [rxlist.com]
- 13. In Vivo Antimalarial Activity and Mechanisms of Action of 4-Nerolidylcatechol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Successful preclinical tests for new agent against severe malaria | German Center for Infection Research [dzif.de]
Safety Operating Guide
Essential Safety and Logistics for Handling Antimalarial Agent 16 (Compound 4h)
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety protocols and logistical information for the handling and disposal of Antimalarial Agent 16, also identified as Compound 4h. The following guidelines are designed to ensure the safety of laboratory personnel and the integrity of research activities.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a potent experimental compound. While a specific Safety Data Sheet (SDS) is not publicly available, general safety precautions for handling potent chemical reagents, particularly quinoline derivatives, must be strictly followed. The toxicological properties of this compound have not been fully investigated, and it should be handled as a substance of unknown toxicity. It may be irritating to the eyes, respiratory system, and skin.
A thorough risk assessment should be conducted before commencing any work with this agent. The following table summarizes the required and recommended PPE.
| Protection Type | Required Equipment | Recommended for High-Risk Operations |
| Eye and Face Protection | Safety glasses with side shields | Chemical splash goggles and a face shield |
| Hand Protection | Disposable nitrile gloves (double-gloving recommended) | Chemical-resistant gloves (consult manufacturer for compatibility) |
| Body Protection | Fully buttoned laboratory coat with long sleeves | Flame-resistant lab coat, disposable gown or coveralls |
| Respiratory Protection | Not generally required if handled in a certified chemical fume hood | A full-face respirator with appropriate cartridges if there is a risk of aerosolization outside of a fume hood |
| Foot Protection | Closed-toe shoes | N/A |
Operational Plan: Safe Handling and Storage
Adherence to a strict operational plan is paramount to minimize exposure and prevent contamination.
General Handling:
-
All work with this compound, including weighing and preparing solutions, must be conducted in a certified chemical fume hood.
-
Avoid inhalation of dust or aerosols.
-
Prevent all contact with skin and eyes.
-
Use dedicated equipment (spatulas, glassware, etc.) and clearly label all containers.
-
After handling, thoroughly wash hands and any exposed skin with soap and water.
Storage:
-
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Keep it segregated from incompatible materials such as strong oxidizing agents.
-
The storage area should be clearly marked with appropriate hazard warnings.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure |
| Solid Waste | Collect in a dedicated, sealed, and clearly labeled hazardous waste container. |
| Liquid Waste (including solutions in aprotic polar solvents) | Collect in a dedicated, sealed, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless compatibility is confirmed. |
| Contaminated Labware and PPE | Dispose of as solid hazardous waste. Single-use items are recommended. |
All waste must be disposed of through an authorized hazardous waste disposal contractor in accordance with local, state, and federal regulations.
Experimental Protocols and Methodologies
This compound (Compound 4h) has demonstrated potent in vitro activity against Plasmodium falciparum. The following provides a general workflow for in vitro antimalarial activity screening.
Caption: General workflow for in vitro antimalarial activity testing of this compound.
Potential Signaling Pathway Involvement
Research suggests that this compound (Compound 4h) may exert its effect through the inhibition of specific parasite kinases. One study has indicated its selectivity for Plasmodium falciparum Glycogen Synthase Kinase 3 (PfGSK3) over its human counterpart.
Caption: Postulated inhibitory action of this compound on the PfGSK3 signaling pathway.
Disclaimer: This information is intended for guidance purposes only and is not a substitute for a formal Safety Data Sheet (SDS). All laboratory personnel must be thoroughly trained on the potential hazards and safe handling procedures for this compound before beginning any work. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and requirements.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
